2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSHDQJNJIIHGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660281 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957060-85-4 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-(methylsulphonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Z. A Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
Abstract: This technical guide provides an in-depth exploration of the synthetic routes for 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. The document details established methodologies, including palladium-catalyzed borylation and lithiation-borylation pathways, offering a comparative analysis of their advantages and limitations. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt the procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a robust and reliable synthesis for this important reagent.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (CAS Number: 957060-85-4) is a substituted arylboronic acid that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural features—a fluorine atom and a methylsulfonyl group—impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved potency, and modulated lipophilicity. The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic organic chemistry, enabling the efficient construction of complex biaryl structures prevalent in many pharmaceutical agents.
The strategic placement of the fluorine atom and the electron-withdrawing methylsulfonyl group on the phenyl ring influences the electronic properties and conformational preferences of drug candidates, making this reagent a valuable tool for structure-activity relationship (SAR) studies. This guide will provide a detailed overview of the primary synthetic strategies to access this compound, with a focus on practical, reproducible laboratory methods.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several strategic disconnections. The two most prevalent and reliable methods are:
-
Palladium-Catalyzed Miyaura Borylation: This approach utilizes a pre-functionalized aryl halide or triflate and couples it with a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.
-
Lithiation-Borylation Sequence: This classic method involves the generation of an aryllithium species from an aryl halide via halogen-metal exchange, which is then quenched with a borate ester to form the desired boronic acid.
The choice between these methods often depends on the availability of starting materials, scalability, and tolerance to various functional groups.
Strategy 1: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and widely used method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. The key advantages of this method include its high functional group tolerance and generally mild reaction conditions.
The most common starting material for this route is an appropriately substituted aryl halide. In this case, 1-bromo-2-fluoro-4-(methylsulfonyl)benzene or 1-iodo-2-fluoro-4-(methylsulfonyl)benzene would be ideal precursors.
Mechanism Insight: The catalytic cycle of the Miyaura borylation typically involves:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: A boronate species, formed from the diboron reagent and a base (like potassium acetate), transfers the boryl group to the palladium center.
-
Reductive Elimination: The desired arylboronic ester is released, regenerating the palladium(0) catalyst.
Strategy 2: Lithiation-Borylation
This method is a robust and often high-yielding approach for the synthesis of arylboronic acids.[3][4] It relies on the generation of a highly reactive organolithium intermediate, which then reacts with an electrophilic boron source, such as trimethyl borate or triisopropyl borate.
A suitable starting material for this route is 1-bromo-2-fluoro-4-(methylsulfonyl)benzene. The reaction is typically carried out at very low temperatures (-78 °C) to prevent unwanted side reactions.[5]
Mechanism Insight: The reaction proceeds through two main steps:
-
Halogen-Metal Exchange: An alkyllithium reagent (commonly n-butyllithium or sec-butyllithium) abstracts the halogen atom from the aryl halide, generating the corresponding aryllithium species.
-
Borylation: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate complex to yield the final boronic acid.
Detailed Experimental Protocols
This section provides step-by-step procedures for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Miyaura Borylation of 4-Bromo-2-fluoro-1-methanesulfonyl-benzene
This protocol is adapted from established procedures for Miyaura borylation reactions.[6]
Materials and Reagents:
-
4-Bromo-2-fluoro-1-methanesulfonyl-benzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
Experimental Procedure:
-
To a dry reaction flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2-fluoro-1-methanesulfonyl-benzene (1.0 eq), bis(pinacolato)diboron (1.05 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 90 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude pinacol ester by silica gel column chromatography, eluting with a mixture of ethyl acetate and hexane.
-
The isolated 2-(2-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can then be deprotected to the boronic acid. This is typically achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification.
Protocol 2: Synthesis via Lithiation-Borylation
This protocol is based on general procedures for preparing arylboronic acids via lithiation.[5][7]
Materials and Reagents:
-
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
n-Hexane
Experimental Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1-bromo-2-fluoro-4-(methylsulfonyl)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid, adjusting the pH to approximately 5-6.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by slurrying in a solvent such as n-hexane to afford the target compound as a solid.[5]
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₇H₈BFO₄S[2] |
| Molecular Weight | 218.01 g/mol [2] |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98%[1] |
| ¹H NMR | Consistent with the structure |
| ¹⁹F NMR | Consistent with the structure |
| Mass Spectrometry | m/z corresponding to [M-H]⁻ or [M+H]⁺ |
Visualization of Synthetic Workflows
Miyaura Borylation Workflow
Caption: Workflow for Miyaura Borylation Synthesis.
Lithiation-Borylation Workflow
Caption: Workflow for Lithiation-Borylation Synthesis.
Conclusion
The synthesis of this compound is readily achievable through well-established organometallic methodologies. The choice between palladium-catalyzed Miyaura borylation and a lithiation-borylation sequence will depend on factors such as starting material availability, required scale, and equipment. Both routes, when executed with care, provide reliable access to this valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and utilize this important compound in their research endeavors.
References
- 1. This compound [sobekbio.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 6. 3-Fluoro-4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-Fluoro-4-methylsulfonylphenyl)boronic acid: Properties, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-methylsulfonylphenyl)boronic acid is a specialized building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and a methylsulfonyl group, imparts distinct physicochemical and reactivity properties that are highly advantageous for the development of novel therapeutics. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the electron-withdrawing methylsulfonyl group modulates the reactivity of the boronic acid, making it a potent coupling partner in various cross-coupling reactions. This guide provides a comprehensive overview of the core properties, reactivity, and applications of this versatile reagent, with a focus on its utility in the synthesis of complex molecules for drug discovery.
Core Properties
A thorough understanding of the fundamental properties of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is essential for its effective application in research and development.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 957060-85-4 | [1][2] |
| Molecular Formula | C₇H₈BFO₄S | [3] |
| Molecular Weight | 218.01 g/mol | |
| Appearance | White to off-white solid | [4] |
| Melting Point | 228-233 °C (literature value for the closely related 2-Fluoro-4-methylphenylboronic acid) | [5] |
| Boiling Point | 446 °C at 760 mmHg | [3] |
| Density | 1.47 g/cm³ | [3] |
| Purity | Commonly available at ≥98% purity | [1][6] |
Solubility Profile
Acidity (pKa)
The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the methylsulfonyl group and the fluorine atom in the title compound, are known to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid.[9] While an experimental pKa value for (2-Fluoro-4-methylsulfonylphenyl)boronic acid is not documented, it is anticipated to be lower than that of phenylboronic acid (pKa ≈ 8.8), likely in the range of 7-8, making it a stronger Lewis acid.
Reactivity and Mechanistic Insights
The reactivity of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is dominated by the versatile chemistry of the boronic acid group, most notably its participation in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly biaryl linkages, which are prevalent in many pharmaceutical agents.[10] (2-Fluoro-4-methylsulfonylphenyl)boronic acid is an excellent substrate for this reaction.
Mechanism and the Role of Substituents:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The presence of the electron-withdrawing fluorine and methylsulfonyl groups on the phenyl ring of the boronic acid plays a crucial role in the efficiency of the transmetalation step. These groups increase the electrophilicity of the boron atom, facilitating the transfer of the aryl group to the palladium center.[10] This enhanced reactivity allows for efficient coupling under milder conditions and with a broader range of coupling partners, including less reactive aryl chlorides.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: A Key Building Block for PI3K Inhibitors
The unique structural features of (2-Fluoro-4-methylsulfonylphenyl)boronic acid make it a valuable building block in the synthesis of complex pharmaceutical compounds, particularly in the area of oncology. A prominent example is its use in the synthesis of selective phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics.[11][12]
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers, making it an attractive target for drug development. Several PI3K inhibitors feature a substituted biaryl core, where one of the aryl rings is often a fluorinated and sulfonated phenyl group. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura coupling step.
While specific examples naming (2-Fluoro-4-methylsulfonylphenyl)boronic acid in the synthesis of a marketed drug are not readily found in publicly available literature, its structural motif is present in several investigational PI3K inhibitors. The general synthetic strategy involves the coupling of a heterocyclic halide with (2-Fluoro-4-methylsulfonylphenyl)boronic acid to construct the core biaryl scaffold of the inhibitor.
Figure 2: General synthetic workflow for PI3K inhibitors.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction utilizing (2-Fluoro-4-methylsulfonylphenyl)boronic acid. This protocol is based on established methodologies for similar transformations and serves as a starting point for optimization.[13][14]
Materials:
-
(2-Fluoro-4-methylsulfonylphenyl)boronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), (2-Fluoro-4-methylsulfonylphenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3 mol%) followed by the degassed solvent mixture (1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Spectroscopic Characterization
Accurate characterization of (2-Fluoro-4-methylsulfonylphenyl)boronic acid is crucial for quality control and reaction monitoring. While a comprehensive set of publicly available spectra is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effects of the fluoro and methylsulfonyl groups will cause these protons to be deshielded.
-
Methyl Protons: The protons of the methylsulfonyl group will appear as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).
-
Boronic Acid Protons: The acidic protons of the B(OH)₂ group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR:
-
Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (typically δ 120-150 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.
-
Methyl Carbon: The carbon of the methylsulfonyl group will appear as a singlet in the aliphatic region (typically δ 40-50 ppm).
FTIR:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group.
-
S=O Stretch: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) corresponding to the S=O stretching of the sulfonyl group.
-
C-F Stretch: An absorption band in the region of 1000-1400 cm⁻¹ for the C-F stretch.
-
B-O Stretch: An absorption band around 1350 cm⁻¹ for the B-O stretching vibration.
Safety and Handling
(2-Fluoro-4-methylsulfonylphenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a skin and eye irritant.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(2-Fluoro-4-methylsulfonylphenyl)boronic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid moiety and activating fluoro and methylsulfonyl substituents makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex biaryl structures. Its utility in the synthesis of targeted therapeutics, such as PI3K inhibitors, highlights its importance in modern drug discovery. A thorough understanding of its properties, reactivity, and handling is key to leveraging its full potential in the development of novel and impactful molecules.
References
- 1. 2-Fluoro-4-(methylsulfonyl)phenylboronic acid [sobekbio.com]
- 2. 2-Fluoro-4-methylsulfonylphenylboronic acid | 957060-85-4 [m.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-フルオロ-4-メチルフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Characterization of Dabrafenib (CAS 957060-85-4 as a key intermediate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, marketed under the trade name Tafinlar®, is a potent and selective inhibitor of mutated BRAF kinases, a critical therapeutic agent in the arsenal against several forms of cancer.[1] While the CAS number 957060-85-4 refers to a key synthetic intermediate, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, this guide will focus on the comprehensive characterization of the final active pharmaceutical ingredient, Dabrafenib (CAS: 1195765-45-7). Understanding the intricate physicochemical properties, synthesis, analytical characterization, and biological mechanism of Dabrafenib is paramount for its effective and safe application in drug development and clinical practice. This document provides a Senior Application Scientist's perspective on the crucial aspects of Dabrafenib's characterization, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. Dabrafenib is administered as a mesylate salt to improve its properties.[2][3]
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-4-thiazolyl]-2-fluorophenyl}-2,6-difluoro-benzenesulfonamide | [1] |
| CAS Number | 1195765-45-7 (free base) | [4] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][5] |
| Molecular Weight | 519.56 g/mol | [4][5] |
| Appearance | White to off-white solid powder | [4][5] |
| Solubility | Soluble in DMSO and DMF. Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. | [2][4][6] |
| Melting Point | 214-216°C | [4] |
| pKa | 6.6, 2.2, 1.5 | [2] |
Synthesis and Purification
The synthesis of Dabrafenib is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While several synthetic routes have been described in the literature and patents, a general overview of a common pathway is presented below.[7][8][9][10][11] The use of the intermediate this compound (CAS 957060-85-4) is crucial in one of the key coupling steps.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the chemical synthesis of Dabrafenib.
Step-by-Step Synthetic Protocol (Conceptual)
-
Sulfonamide Formation: The synthesis often begins with the reaction of a substituted fluoroaniline with 2,6-difluorobenzenesulfonyl chloride to form the key sulfonamide bond. This step is critical for establishing the core structure of the molecule.
-
Thiazole Ring Synthesis: A thiazole ring, a central component of Dabrafenib, is constructed. This can be achieved through various methods, often involving the reaction of a thioamide with an alpha-haloketone.
-
Coupling Reaction: The sulfonamide and thiazole moieties are coupled. This is frequently accomplished via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, where a boronic acid derivative (like CAS 957060-85-4) or an organotin reagent is used.
-
Pyrimidine Installation: The aminopyrimidine group is introduced onto the thiazole ring. This is typically achieved by reacting a precursor with guanidine or a similar reagent.
-
Final Amination: A final step often involves the displacement of a leaving group (e.g., a chlorine atom) on the pyrimidine ring with ammonia to yield Dabrafenib.
-
Purification: The crude Dabrafenib is then purified to meet pharmaceutical standards. This is a critical step to remove process-related impurities and by-products.[12][13][14][15][16] Purification is typically achieved through recrystallization from appropriate solvents or by column chromatography.[7][11]
Analytical Characterization
A robust analytical characterization is essential to confirm the identity, purity, and quality of the Dabrafenib API. This involves a combination of spectroscopic and chromatographic techniques.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of Dabrafenib. The spectra should be consistent with the expected structure, showing the correct chemical shifts, multiplicities, and integrations for all protons and carbons. While specific peak assignments are proprietary, a certificate of analysis will confirm that the NMR spectrum is consistent with the reference standard.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) is employed to study the fragmentation pattern, which provides further structural confirmation and can be used to identify metabolites and degradation products. The ionic transition of m/z 520.10 -> 176.98 is commonly used for the quantification of Dabrafenib.[6]
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity analysis. It is used to separate Dabrafenib from any process-related impurities and degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). |
| Detection | UV detection at an appropriate wavelength (e.g., 223 nm). |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the highly sensitive and specific quantification of Dabrafenib and its metabolites in biological matrices, such as plasma, LC-MS/MS is the method of choice.[2][6] This technique is crucial for pharmacokinetic and therapeutic drug monitoring studies.
Analytical Workflow
Caption: A standard analytical workflow for the characterization of Dabrafenib API.
Mechanism of Action
Dabrafenib is a selective, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high potency against the mutated BRAF V600E form. In normal cellular signaling, the RAS-RAF-MEK-ERK (MAPK) pathway regulates cell growth, proliferation, and survival.[1]
In many cancers, particularly melanoma, a specific mutation in the BRAF gene (V600E) leads to the constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling through the MAPK pathway and driving tumor growth.[1] Dabrafenib specifically targets and inhibits this mutated BRAF V600E kinase, thereby blocking the aberrant signaling cascade. This leads to a decrease in the phosphorylation of MEK and ERK, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in BRAF V600E-mutant tumor cells.
BRAF V600E Signaling Pathway and Dabrafenib Inhibition
Caption: The MAPK signaling pathway with constitutive activation by BRAF V600E and its inhibition by Dabrafenib.
Preclinical and Clinical Data Summary
Dabrafenib has undergone extensive preclinical and clinical evaluation, demonstrating its efficacy and establishing its safety profile.
Preclinical Activity
In preclinical studies, Dabrafenib has shown potent and selective inhibition of BRAF V600E mutant cell lines, leading to cell cycle arrest and apoptosis.
| Cell Line (BRAF Mutation) | IC₅₀ (nM) | Effect | Source |
| A375 (V600E) | ~3-8 | Inhibition of cell proliferation, pERK suppression | |
| SK-MEL-28 (V600E) | ~3 | Inhibition of cell proliferation | |
| Colo205 (V600E) | ~7 | Inhibition of cell proliferation | |
| HFF (Wild-Type) | >3000 | Minimal effect on proliferation |
Clinical Efficacy
Clinical trials have established Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, as a standard of care for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma. The combination therapy has shown improved outcomes compared to Dabrafenib monotherapy.[13]
| Trial Phase | Indication | Key Outcomes | Source |
| Phase III (BREAK-3) | BRAF V600E Metastatic Melanoma (Monotherapy vs. Dacarbazine) | Significantly improved Progression-Free Survival (PFS) | |
| Phase III (COMBI-d & COMBI-v) | BRAF V600E/K Metastatic Melanoma (Dabrafenib + Trametinib vs. Monotherapy) | Improved Overall Survival (OS), PFS, and Overall Response Rate (ORR) | [13] |
| Phase II (ROAR) | BRAF V600E-mutated rare cancers | Showed clinical activity across multiple rare cancer types | [7] |
The recommended dose for Dabrafenib is 150 mg taken orally twice daily.[6]
Conclusion
The comprehensive characterization of Dabrafenib, from its fundamental physicochemical properties to its detailed analytical profile and biological mechanism of action, provides the necessary foundation for its development and clinical use. The synthesis of this complex molecule relies on precise chemical transformations, and its quality is assured through a battery of rigorous analytical tests, with HPLC and LC-MS/MS playing pivotal roles in purity and pharmacokinetic assessments. As a selective inhibitor of BRAF V600E, Dabrafenib represents a landmark in targeted cancer therapy, and a thorough understanding of its scientific underpinnings is essential for the researchers and drug development professionals working to advance the treatment of BRAF-mutated cancers.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.pgkb.org [s3.pgkb.org]
- 4. Dabrafenib plus trametinib in BRAFV600E-mutated rare cancers: the phase 2 ROAR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. rapamycin.news [rapamycin.news]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. Dabrafenib | GSK2118436A | Raf inhibitor | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. dabrafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. pro.dermnetnz.org [pro.dermnetnz.org]
- 16. Clinical Outcomes With Dabrafenib Plus Trametinib in a Clinical Trial Versus Real-World Standard of Care in Patients With BRAF-Mutated Advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a vital building block in modern synthetic and medicinal chemistry. Its unique electronic properties, stemming from the presence of a fluorine atom and a methylsulfonyl group on the phenyl ring, make it an attractive component in the design of novel pharmaceuticals and materials. However, the inherent reactivity of the boronic acid functional group necessitates a thorough understanding of its stability profile to ensure the integrity, efficacy, and safety of its downstream applications. This guide provides a comprehensive overview of the stability of this compound, detailing its potential degradation pathways, recommended analytical methodologies for stability assessment, and best practices for handling and storage.
Boronic acids are known to be susceptible to several degradation pathways, including protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[1][2] The stability of a given arylboronic acid is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the methylsulfonyl group, are known to increase the Lewis acidity of the boronic acid, which can, in turn, affect its reactivity and stability.[3] Similarly, fluorine substitution also enhances Lewis acidity and can influence stability, with positional effects being a critical factor.[4][5][6]
This guide will delve into the theoretical and practical aspects of the stability of this compound, providing a framework for researchers to develop robust handling, formulation, and analytical strategies.
Physicochemical Properties and Their Influence on Stability
The stability of this compound is intrinsically linked to its physicochemical properties. The presence of both a highly electronegative fluorine atom and a strong electron-withdrawing methylsulfonyl group significantly impacts the electron density of the aromatic ring and the Lewis acidity of the boron center.
| Property | Value/Information | Implication for Stability |
| Molecular Formula | C₇H₈BFO₄S[7] | |
| Molecular Weight | 218.01 g/mol [7] | |
| CAS Number | 957060-85-4[7][8] | |
| Appearance | Typically a white to off-white solid. | |
| pKa | Not experimentally determined in the literature. Expected to be lower than that of phenylboronic acid (pKa ≈ 8.8) due to the presence of electron-withdrawing groups.[3] | A lower pKa indicates a stronger Lewis acid, which can influence its interaction with nucleophiles and its propensity for certain degradation pathways. |
| Solubility | Soluble in many organic solvents such as methanol and DMSO.[9] | The choice of solvent is critical for solution-state stability studies and for developing analytical methods. Aprotic solvents are generally preferred to minimize hydrolysis.[10] |
The enhanced Lewis acidity of this compound, a direct consequence of its substituents, makes the boron atom more susceptible to nucleophilic attack. This can be a double-edged sword; while it can enhance reactivity in desired synthetic transformations, it may also accelerate degradation in the presence of nucleophiles like water.
Major Degradation Pathways
Understanding the potential degradation pathways is fundamental to developing strategies to mitigate them. For this compound, the primary concerns are protodeboronation, oxidation, and boroxine formation.
Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, with its replacement by a carbon-hydrogen bond.[1][2] This is a common degradation pathway for arylboronic acids, particularly in aqueous or protic media, and can be influenced by pH.[1] For electron-deficient arylboronic acids, this process can be accelerated.
Diagram of the Protodeboronation Pathway
Caption: General pathway of protodeboronation.
Oxidation
The carbon-boron bond is also susceptible to oxidative cleavage, leading to the formation of a phenol and boric acid. This can be mediated by various oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS).[1][11][12] The rate of oxidation can be influenced by the electronic properties of the aryl group. Interestingly, diminishing the electron density on the boron atom has been shown to enhance oxidative stability.[11]
Diagram of the Oxidation Pathway
Caption: General pathway of oxidative degradation.
Boroxine Formation
In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[1][13] This is a reversible process, and the equilibrium can be shifted by the presence of water. Boroxine formation can complicate analytical procedures and affect the stoichiometry of reactions if not accounted for.
Diagram of Boroxine Formation
Caption: Reversible formation of a boroxine from the boronic acid.
Stability Testing and Analytical Methodologies
A robust stability testing program is crucial to understanding the degradation profile of this compound. This involves subjecting the compound to a variety of stress conditions (forced degradation) and developing a stability-indicating analytical method to monitor the formation of degradation products.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify its likely degradation products and pathways.[11] These studies are essential for developing and validating a stability-indicating analytical method.
Recommended Stress Conditions (based on ICH Q1A(R2))
| Stress Condition | Typical Protocol | Potential Degradation Pathways Investigated |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60-80 °C) | Protodeboronation |
| Base Hydrolysis | 0.1 M NaOH at elevated temperature (e.g., 60-80 °C) | Protodeboronation |
| Oxidation | 3% H₂O₂ at room temperature or slightly elevated temperature | Oxidation of the C-B bond |
| Thermal Stress | Dry heat (e.g., 80-100 °C) in the solid state | Dehydration (boroxine formation), thermal decomposition |
| Photostability | Exposure to light (ICH Q1B guidelines) in both solid and solution states | Photodegradation |
Stability-Indicating Analytical Method Development
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol for HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve the sample in an aprotic solvent like acetonitrile to minimize hydrolysis before injection.[10]
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Advanced Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification and structural elucidation of degradation products.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Useful for monitoring the disappearance of the parent compound and the appearance of new signals from degradation products.
-
¹¹B NMR: A powerful tool for observing changes in the chemical environment of the boron atom. The sp²-hybridized boron of the boronic acid and the sp³-hybridized boron of the boronate anion or degradation products (like boric acid) have distinct chemical shifts, allowing for direct monitoring of degradation.[10]
-
¹⁹F NMR: Can be used to monitor changes in the environment of the fluorine atom, which may be indicative of degradation.
-
Recommended Handling and Storage
Based on the potential degradation pathways, the following handling and storage recommendations are crucial for maintaining the stability of this compound:
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation and hydrolysis.
-
Handling:
-
Avoid exposure to moisture and air as much as possible.
-
When handling in solution, use anhydrous, aprotic solvents whenever feasible.
-
For reactions in aqueous media, consider the pH of the solution and the potential for protodeboronation. Buffering the solution may be necessary.
-
Protect from light to prevent photodegradation.
-
Conclusion
This compound is a valuable reagent whose utility is dependent on its stability. A thorough understanding of its degradation pathways—protodeboronation, oxidation, and boroxine formation—is essential for its effective use. The implementation of a rigorous stability testing program, including forced degradation studies and the development of a validated stability-indicating analytical method, is critical for ensuring the quality and reliability of this compound in research and development. By following the recommended handling and storage procedures, researchers can minimize degradation and ensure the integrity of their experimental results.
References
- 1. Capturing aqueous [F-18]-fluoride with an arylboronic ester for PET: Synthesis and aqueous stability of a fluorescent [F-18]-labeled aryltrifluoroborate | UBC Chemistry [chem.ubc.ca]
- 2. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-4-methylphenylboronic acid = 95 170981-26-7 [sigmaaldrich.com]
- 4. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. This compound [sobekbio.com]
- 7. d-nb.info [d-nb.info]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1268496-35-0|(4-Fluoro-3-(methylsulfonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 13. 2abiotech.net [2abiotech.net]
An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid in Modern Chemistry
This compound is a key building block in contemporary organic synthesis and medicinal chemistry. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forging carbon-carbon bonds to construct complex molecules. The substituents on the phenyl ring—a fluorine atom and a methylsulfonyl group—impart unique electronic properties and metabolic stability, making it an attractive component in the design of novel pharmaceuticals and advanced materials. Understanding and accurately quantifying its solubility is a critical, yet non-trivial, prerequisite for its effective application in reaction optimization, purification, formulation, and overall process development.
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. It moves beyond a simple recitation of facts to explain the underlying chemical principles and provide a robust experimental framework for researchers.
Physicochemical Profile and Its Influence on Solubility
To understand the solubility of this compound, we must first consider its molecular structure and the interplay of its functional groups.
| Property | Value/Information | Source |
| CAS Number | 957060-85-4 | [1][2] |
| Molecular Formula | C₇H₈BFO₄S | [3] |
| Molecular Weight | 218.01 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | [4] |
The solubility of this compound is governed by a balance of competing factors:
-
The Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents.
-
The Phenyl Ring: This aromatic core is non-polar and contributes to solubility in organic solvents with lower polarity.
-
The Fluoro Group (-F): As a highly electronegative substituent, it can modulate the acidity of the boronic acid and participate in hydrogen bonding, albeit weakly.
-
The Methylsulfonyl Group (-SO₂CH₃): This is a strongly electron-withdrawing and highly polar group. It significantly increases the overall polarity of the molecule, suggesting enhanced solubility in polar solvents. The presence of a similar group has been noted to enhance the solubility and reactivity of other boronic acids.[4]
A significant challenge in working with phenylboronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[5] This equilibrium is solvent and temperature-dependent and can complicate solubility measurements, as the solubility of the boroxine will differ from that of the monomeric acid.[5]
Experimental Determination of Solubility: A Validated Protocol
Given the lack of specific public data for this compound, a robust experimental determination is necessary. The shake-flask method is a widely accepted, equilibrium-based approach that provides reliable solubility data.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Methodology
1. Materials and Equipment:
- This compound (purity >98%)
- Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, toluene) of analytical grade
- Scintillation vials or glass tubes with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Calibrated pipettes
- Syringe filters (e.g., 0.45 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
2. Procedure:
- Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is critical to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume of the selected solvent to the vial.
- Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. If necessary, centrifuge the vials to ensure a clear supernatant.
- Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
- Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. Non-aqueous capillary electrophoresis (NACE) can also be a powerful technique for analyzing boronic acids and their esters, as it can mitigate issues with hydrolysis that are sometimes seen in other methods.[6]
3. Data Analysis:
- Calculate the concentration in the original saturated solution by accounting for the dilution factor.
- Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Anticipated Solubility Trends
While specific data is unavailable, a qualitative prediction of solubility can be made based on the principles of "like dissolves like" and the properties of analogous compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, THF | High | The strong dipole moment of the methylsulfonyl group and the polar boronic acid moiety should interact favorably with these solvents. Phenylboronic acid generally shows high solubility in ketones and ethers.[7][8] |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to hydrogen bond with the boronic acid and sulfonyl groups will promote solubility. However, the non-polar phenyl ring may limit very high solubility in water. The solubility of phenylboronic acid in water is relatively low.[9] |
| Non-Polar | Toluene, Hexane | Low to Very Low | The overall high polarity of the molecule due to the fluoro and methylsulfonyl groups will result in poor interactions with non-polar solvents. Phenylboronic acid has very low solubility in hydrocarbons.[7][8] |
Conclusion: A Framework for Empirical Understanding
The effective use of this compound in research and development hinges on a precise understanding of its solubility. Due to the inherent complexities of boronic acids, including the potential for boroxine formation, theoretical prediction alone is insufficient. The experimental framework provided in this guide, centered on the robust shake-flask method, offers a clear and reliable path for scientists to generate the critical solubility data needed for their work. By systematically evaluating solubility in a range of relevant solvents, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of innovative chemical entities.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. This compound [sobekbio.com]
- 3. americanelements.com [americanelements.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Analysis of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectral data for 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS 957060-85-4), a key building block in modern medicinal chemistry and organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere data presentation and offer a deeper interpretation, explaining the causal relationships between the molecular structure and its spectral output. This document is structured to provide both validated data and expert-driven predictive analysis where direct data is not publicly available, ensuring a comprehensive and practical resource.
The Compound: Structure and Significance
This compound is a bifunctional reagent featuring a boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and two powerful electron-withdrawing groups on the phenyl ring: a fluorine atom and a methylsulfonyl group. This specific substitution pattern makes it a valuable synthon for introducing a fluorinated, sulfonyl-bearing phenyl group into complex molecules, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties in drug candidates.
Molecular Formula: C₇H₈BFO₄S[1] Molecular Weight: 218.01 g/mol [2] CAS Number: 957060-85-4[1][2][3]
The structural features—an ortho-fluoro group, a para-methylsulfonyl group, and the boronic acid itself—create a unique electronic environment that is directly reflected in its spectral characteristics.
Integrated Spectroscopic Workflow
Confirming the identity and purity of a compound like this requires an integrated approach. The following workflow outlines the logical sequence of analysis, where each technique provides a unique piece of the structural puzzle.
Caption: Workflow for Spectroscopic Structure Verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. The electron-withdrawing nature of the fluorine and methylsulfonyl substituents, combined with the anisotropic effects of the phenyl ring, results in a highly dispersed and informative spectrum.
¹H NMR Spectral Data
The proton NMR spectrum gives a precise count of proton environments and their connectivity through spin-spin coupling. The following data has been reported for this compound.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.20 | br s | B(OH)₂ |
| ~7.85 | dd | H-5 |
| ~7.75 | dd | H-3 |
| ~7.60 | t | H-6 |
| ~3.20 | s | -SO₂CH ₃ |
| Data sourced from ChemicalBook's related product atlas, specific solvent and frequency not detailed but analysis is consistent with standard deuterated solvents like DMSO-d₆ or CDCl₃.[4] |
Expert Interpretation:
-
Aromatic Region (7.60-7.85 ppm): The three aromatic protons are shifted significantly downfield, a direct consequence of the strong electron-withdrawing effects of both the ortho-fluoro and para-sulfonyl groups.
-
H-5 and H-3: These protons, being ortho to the powerful sulfonyl group, experience the strongest deshielding and thus appear furthest downfield. Their multiplicity as doublets of doublets (dd) arises from coupling to the adjacent aromatic proton and the nearby fluorine atom.
-
H-6: This proton, being ortho to the boronic acid and meta to the sulfonyl group, appears slightly more upfield. It presents as a triplet (t) due to coupling with the adjacent H-5 and the ortho-fluorine atom.
-
-
Methyl Protons ( ~3.20 ppm): The singlet at ~3.20 ppm corresponds to the three protons of the methyl group attached to the sulfonyl moiety. Its downfield position is characteristic of a methyl group directly bonded to a sulfone.
-
Boronic Acid Protons (~8.20 ppm): The broad singlet is characteristic of the two exchangeable protons of the boronic acid group. Its chemical shift can vary significantly with concentration and the presence of water in the solvent.
Predicted ¹³C NMR Spectral Data
While a published ¹³C NMR spectrum was not available, the chemical shifts can be reliably predicted based on established substituent effects. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-2 | Attached to highly electronegative F; large ¹J coupling. |
| ~145 | C-4 | Attached to the electron-withdrawing SO₂Me group. |
| ~135 (d) | C-6 | Downfield shift due to ortho-F and para-SO₂Me effects. |
| ~130 (d) | C-5 | Influenced by ortho-SO₂Me group. |
| ~125 (C-B bond) | C-1 | C-B bond often broad or has lower intensity. Shift influenced by ortho-F. |
| ~115 (d, ²JCF ≈ 20 Hz) | C-3 | Upfield shift due to para-F effect, split by ²J coupling. |
| ~44 | -SO₂C H₃ | Typical range for a methyl sulfone carbon. |
Standard Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for the specific sample and solvent.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Set the spectral width to cover a range of -2 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) is required. Set the spectral width from 0 to 200 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is dominated by absorptions from the boronic acid, sulfonyl, and carbon-fluorine bonds.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Boronic Acid B(O-H)₂ |
| ~3100 | C-H stretch (aromatic) | Ar-H |
| ~2950 | C-H stretch (aliphatic) | -CH₃ |
| ~1610, ~1480 | C=C stretch | Aromatic Ring |
| ~1350 | B-O stretch | Boronic Acid |
| ~1310 (asymmetric) | S=O stretch | Sulfone (SO₂) |
| ~1150 (symmetric) | S=O stretch | Sulfone (SO₂) |
| ~1200 | C-F stretch | Aryl-Fluoride |
Expert Interpretation: The most prominent features are expected to be:
-
Broad O-H Stretch: A strong, broad band in the 3500-3200 cm⁻¹ region is the hallmark of the hydrogen-bonded O-H groups of the boronic acid dimer.
-
Strong S=O Stretches: Two intense absorptions around 1310 cm⁻¹ and 1150 cm⁻¹ are definitive proof of the sulfone group. These correspond to the asymmetric and symmetric stretching modes, respectively.
-
B-O and C-F Stretches: Strong bands in the fingerprint region, particularly around 1350 cm⁻¹ for the B-O stretch and ~1200 cm⁻¹ for the C-F stretch, further confirm the structure.[5][6]
Standard Experimental Protocol: ATR-IR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid powder onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The resulting spectrum is automatically ratioed against the background.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Predicted Mass Spectrum Data
-
Technique: Electrospray Ionization (ESI) is a common technique for polar molecules like boronic acids. Both positive and negative ion modes are viable.
-
Molecular Ion: The exact mass of C₇H₈BFO₄S is 218.02.
-
In negative mode (ESI-), one might observe [M-H]⁻ at m/z 217.01 or adducts like [M+HCOO]⁻ at m/z 263.01.
-
In positive mode (ESI+), adducts with sodium [M+Na]⁺ at m/z 241.00 or potassium [M+K]⁺ at m/z 256.96 are common. The protonated molecule [M+H]⁺ at m/z 219.02 may be observed, often followed by the loss of water.
-
-
Key Fragments: Fragmentation would likely involve sequential losses of water (H₂O), the methyl group (CH₃), and sulfur dioxide (SO₂).
Predicted Fragmentation Pathway (ESI+)
Caption: Plausible ESI+ fragmentation of the parent ion.
Standard Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
Summary
The structural confirmation of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H NMR provides direct evidence of the substitution pattern on the aromatic ring and the presence of the methylsulfonyl group. While direct IR and MS spectra are not publicly cataloged, predictive analysis based on the known behavior of its constituent functional groups provides a reliable and scientifically sound framework for verification. The characteristic IR bands for B(OH)₂, SO₂, and C-F groups, combined with a mass spectrum confirming the molecular weight of 218.01 g/mol , would serve as unambiguous validation of the compound's identity and integrity.
References
A Senior Application Scientist's Guide to 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid: Sourcing, Handling, and Application in Modern Drug Discovery
Executive Summary
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid. We delve into its critical role as a strategic building block in pharmaceutical synthesis, analyze its commercial availability from key suppliers, and offer expert guidance on its handling, storage, and application. The document culminates in a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, designed to empower scientists to effectively integrate this valuable reagent into their discovery workflows.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound (CAS No. 957060-85-4) is a highly functionalized arylboronic acid that has garnered significant interest in medicinal chemistry.[1][2][3] Its structure is deceptively simple, yet it combines three key motifs that are highly sought after in modern drug design: an arylboronic acid for versatile C-C bond formation, a fluorine atom, and a methylsulfonyl group.
-
The Boronic Acid Handle: This moiety is the cornerstone of the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures—common cores in many pharmaceutical agents.[4][5][6]
-
The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a drug candidate's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve pharmacokinetic parameters like bioavailability.[6][7]
-
The Para-Methylsulfonyl Group: As a strong electron-withdrawing group, the methylsulfonyl moiety significantly modulates the electronic properties of the phenyl ring. This feature can be exploited to fine-tune a molecule's acidity, reactivity, and potential for hydrogen bonding, which is crucial for specific interactions with biological targets.[8]
The convergence of these features in a single, stable, and commercially available reagent makes it an invaluable tool for rapidly accessing novel chemical matter and accelerating drug discovery programs.[6][9]
Commercial Availability and Supplier Analysis
The reliable procurement of high-purity starting materials is paramount to the success and reproducibility of any synthetic campaign. This compound is available from a range of specialized chemical suppliers, catering to needs from early-stage research to bulk manufacturing.
Below is a comparative summary of offerings from notable vendors. Researchers are advised to consult the respective websites for the most current information on stock and purity.
| Supplier | CAS Number | Typical Purity | Available Quantities | Molecular Formula | Molecular Weight |
| Sigma-Aldrich (Merck) | 957060-85-4 | ≥95% (Typical) | Gram to multi-gram scale | C₇H₈BFO₄S | 218.01 |
| American Elements | 957060-85-4 | Can be produced to high purity (e.g., 99%, 99.9%+) | Research to bulk quantities | C₇H₈BFO₄S | 218.01 |
| Sobekbio Biosciences | 957060-85-4 | 98% | 100mg / 250mg / 1g / 5g | C₇H₈BFO₄S | 218.01 |
| 2a biotech | 957060-85-4 | Not specified | Catalog item | Not specified | Not specified |
| ChemUniverse | 957060-85-4 | Not specified | Available upon quote request | Not specified | Not specified |
Field Insight: When selecting a supplier, consider not only the listed purity but also the analytical data provided (e.g., NMR, LC-MS). For GMP campaigns, supplier qualification and batch-to-batch consistency are critical. The presence of residual boroxines (cyclic anhydrides of boronic acids) is a common impurity and should be monitored, as it can affect reaction stoichiometry.[10]
Technical Profile: Handling and Storage
Arylboronic acids are generally stable solids, but their integrity and reactivity can be compromised by improper handling and storage.[11] They are susceptible to moisture and can undergo protodeboronation (loss of the boronic acid group), particularly under harsh pH conditions.[12]
-
Appearance: Typically a white to off-white crystalline powder.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Using a desiccator or inert atmosphere (Argon or Nitrogen) is highly recommended for long-term storage to prevent moisture absorption and degradation.[11][13]
-
Handling: Avoid dust formation. Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information.
-
Potential Impurities: Arylboronic acids can be considered potentially genotoxic impurities (PGIs) in final active pharmaceutical ingredients (APIs).[12] Therefore, demonstrating their clearance during downstream processing is a critical regulatory consideration.[12]
Application Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction.[5] The following protocol is a representative, robust procedure for coupling this boronic acid with an aryl bromide, adaptable for many common substrates.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Methodology
Materials:
-
Aryl or heteroaryl bromide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Scientist's Rationale: Using 1.2-1.5 equivalents of the boronic acid is standard practice to drive the reaction to completion, accounting for any potential homocoupling or degradation.[4] Pd(dppf)Cl₂ is a robust, versatile catalyst suitable for a wide range of substrates.[4][14] K₂CO₃ is a common and effective base for this transformation.[15]
-
-
Atmosphere Inerting: Seal the flask with a septum and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of aryl bromide). The solvent mixture should be thoroughly degassed by sparging with an inert gas for at least 20 minutes prior to use.
-
Scientist's Rationale: A biphasic solvent system like dioxane/water is common for Suzuki couplings, as it effectively dissolves both the organic substrates and the inorganic base.[14] Degassing is non-negotiable; residual oxygen can deactivate the Pd(0) active catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is fully consumed (typically 4-12 hours).
-
Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation in pharmaceutical discovery. Its well-defined structure provides a reliable and versatile platform for constructing complex molecular architectures central to many modern therapeutics. By understanding its commercial landscape, adhering to proper handling protocols, and applying robust synthetic methods like the Suzuki-Miyaura coupling, research and development teams can effectively leverage this building block to accelerate the design and synthesis of next-generation drug candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. americanelements.com [americanelements.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 13. laballey.com [laballey.com]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Handling and Storage of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of the essential procedures for the safe handling and optimal storage of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid. As a crucial building block in contemporary organic synthesis, particularly in the construction of novel pharmaceutical candidates, a thorough understanding of its properties is paramount for ensuring experimental success, maintaining sample integrity, and guaranteeing laboratory safety. This document moves beyond a simple recitation of protocols to explain the scientific principles underpinning these recommendations, fostering a culture of safety and precision in the laboratory.
Compound Profile: A Versatile Tool in Medicinal Chemistry
This compound is a highly functionalized organoboron compound that has garnered significant interest in the field of drug discovery. Its utility is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.
The strategic placement of the fluoro and methylsulfonyl groups on the phenyl ring imparts unique electronic properties to the molecule. These electron-withdrawing substituents can influence the reactivity of the boronic acid group, often leading to enhanced reaction rates and selectivity in cross-coupling reactions.[2] Furthermore, the incorporation of fluorine is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability and pharmacokinetic profile.[3]
Physicochemical Properties and Stability Considerations
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its proper handling and storage.
| Property | Value | Source |
| CAS Number | 957060-85-4 | [4][5][6] |
| Molecular Formula | C₇H₈BFO₄S | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [7] |
| Boiling Point | 446 °C at 760 mmHg | [4] |
| Flash Point | 224 °C | [4] |
| Density | 1.47 g/cm³ | [4] |
Stability and Reactivity
Boronic acids, as a class, exhibit a delicate balance of stability and reactivity. While many are stable to air and moisture, they are susceptible to certain degradation pathways.[8]
-
Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by pH and the electronic nature of the substituents on the aromatic ring.[9][10] The presence of electron-withdrawing groups, such as the fluoro and methylsulfonyl moieties in the title compound, can affect the rate of this decomposition.
-
Oxidative Instability: Boronic acids can be susceptible to oxidation. Proper storage away from strong oxidizing agents is crucial to prevent degradation.
-
Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[11] This is a reversible process, and the equilibrium between the boronic acid and its boroxine is influenced by the presence of water. Storing the compound in a dry environment is therefore essential.
Hygroscopicity
Hazard Identification and Safety Precautions
This compound is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is required when handling large quantities of the powder or when working in an area with inadequate ventilation to prevent inhalation of dust.
-
Protective Clothing: A laboratory coat should be worn to protect street clothing. For larger-scale operations, additional protective clothing may be necessary.
Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash Stations and Safety Showers: These safety features must be readily accessible in the immediate vicinity of the handling area.
Handling Procedures
Adherence to strict handling protocols is critical to ensure both personal safety and the integrity of the compound.
General Handling
-
Avoid generating dust. Use appropriate tools and techniques for transferring the solid.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation.
Weighing and Dispensing
-
Weighing should be conducted in a fume hood or a ventilated balance enclosure to contain any airborne dust.
-
Use a spatula or other appropriate tool to transfer the solid, minimizing the creation of dust.
-
Close the container tightly immediately after use to prevent moisture absorption and contamination.
Storage Recommendations
The long-term stability of this compound is contingent on proper storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature. | Prevents potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reaction with atmospheric moisture. |
| Moisture | Keep in a tightly sealed container in a dry place. Use of a desiccator is recommended. | Prevents hygroscopic absorption and subsequent degradation. |
| Light | Protect from light. | While not explicitly stated for this compound, many organic molecules are light-sensitive. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions that could degrade the compound. |
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains. Collect the spilled material using a method that does not generate dust (e.g., a HEPA-filtered vacuum). Place the material in a sealed, labeled container for disposal.
Experimental Protocols: A Note on the Suzuki-Miyaura Coupling
Given its primary application, a brief overview of a typical Suzuki-Miyaura coupling workflow is provided to contextualize the handling requirements.
Figure 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The initial weighing and addition of this compound (part of step A) should be performed with the precautions outlined in Section 4. The entire reaction is typically conducted under an inert atmosphere to protect the palladium catalyst from oxidation.
Logical Decision Making for Storage
The following diagram illustrates a decision-making process for the appropriate storage of this compound.
Figure 2. A decision tree for the optimal storage of this compound.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective and safe use is predicated on a thorough understanding of its chemical properties, potential hazards, and stability. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their experiments, the longevity of this important building block, and a safe laboratory environment.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound [sobekbio.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and hazards associated with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS No. 957060-85-4), a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following content is synthesized from available safety data for the compound and its close structural analogs, aiming to provide not just protocols, but the scientific rationale behind them. This document is designed to empower researchers to work safely and effectively with this valuable reagent.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₈BFO₄S.[1][2] Its structure, featuring a fluorinated phenyl ring, a boronic acid moiety, and a methylsulfonyl group, makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of drug discovery for creating carbon-carbon bonds.
| Property | Value | Source |
| CAS Number | 957060-85-4 | [2][3][4] |
| Molecular Formula | C₇H₈BFO₄S | [1][2] |
| Molecular Weight | 218.01 g/mol | [2] |
| Physical State | Solid | N/A |
| Purity | Typically ≥95% | [5] |
Hazard Identification and GHS Classification
While a comprehensive toxicological profile for this compound is not extensively documented, data from its structural analogs, 4-(Methanesulfonyl)phenylboronic acid and 4-Fluoro-2-methylphenylboronic acid, provide a strong basis for hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[6][7]
Based on available data for analogous compounds, the anticipated GHS classification is as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7] |
Causality of Hazards:
-
Boronic Acid Moiety: Boronic acids, in general, can be irritating to mucous membranes and the respiratory tract.
-
Fluorinated Aromatic Ring: The presence of a fluorine atom can influence the compound's reactivity and metabolic pathways, though specific toxicological impacts of this substitution are not fully elucidated for this molecule.
-
Methylsulfonyl Group: This functional group is generally considered stable, but the overall properties of the molecule dictate its hazardous nature.
Caption: GHS Exclamation Mark Pictogram and Associated Hazards.
Safe Handling and Storage Protocols
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]
-
The recommended storage temperature is often between 2-8°C to ensure long-term stability.
Handling:
-
Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[6][7]
-
Avoid Dust Formation: As a solid, care should be taken to prevent the generation of dust during weighing and transfer.[8]
-
Personal Hygiene: Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following recommendations are based on standard laboratory practices for handling irritating solid chemicals.
-
Eye Protection: Chemical safety goggles are mandatory.[6][7] In situations with a higher risk of splashing, a face shield should also be worn.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a higher potential for dust generation, consider disposable coveralls.[6][7]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required.[6] In the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.
Caption: Decision Tree for Selecting Appropriate PPE.
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
First Aid Measures:
-
Inhalation: Move the individual to fresh air.[6][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6][7] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, sulfur oxides, hydrogen fluoride, and oxides of boron may be formed.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Caption: Workflow for Responding to an Exposure Incident.
Spill and Leak Response
In the event of a spill, prompt and safe cleanup is necessary to prevent further exposure and contamination.
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE as outlined in Section 4, including respiratory protection.
-
Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
-
Waste Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[7]
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] All waste materials, including contaminated PPE and cleaning supplies, should be disposed of through a licensed hazardous waste disposal company. Do not allow the material to enter drains or waterways.[7]
Conclusion
This compound is a valuable tool in pharmaceutical research and development. While it presents manageable hazards, a thorough understanding of its properties and strict adherence to safety protocols are essential for its safe use. By implementing the guidelines outlined in this document, researchers can mitigate risks and maintain a safe and productive laboratory environment.
References
- 1. fishersci.es [fishersci.es]
- 2. 2-氟-4-(甲基磺酰基)苯硼酸 - CAS:957060-85-4 - 上海馨远医药科技有限公司 [balmxy.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound 95% | CAS: 957060-85-4 | AChemBlock [achemblock.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
mechanism of Suzuki-Miyaura reaction with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
An In-depth Technical Guide to the Suzuki-Miyaura Reaction with 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the mechanistic nuances and practical considerations when employing this compound. This reagent is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-fluoro-4-(methylsulfonyl)phenyl moiety in bioactive molecules and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic tool.
Introduction: The Strategic Importance of Fluorinated Sulfonylphenyl Motifs
The Suzuki-Miyaura reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in constructing biaryl and heteroaryl structures has revolutionized drug discovery and materials science. The specific coupling partner, this compound, introduces a unique combination of substituents that present both opportunities and challenges in reaction design.
The ortho-fluoro group provides a valuable handle for modulating pharmacokinetic properties, such as metabolic stability and membrane permeability, through steric and electronic effects. The para-methylsulfonyl group, a strong electron-withdrawing group, significantly influences the electronic character of the aromatic ring, impacting both reactivity and the properties of the final product. Understanding the interplay of these substituents is critical for successful reaction optimization.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The general mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. However, the specific nature of this compound introduces key considerations at each stage.
Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[1][2] The palladium(0) center inserts into the carbon-halogen bond, forming a square planar palladium(II) species. The reactivity of the organic halide follows the general trend: I > OTf > Br > Cl.[1] For less reactive halides like chlorides, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial to facilitate this step.[2][3]
Transmetalation
Transmetalation involves the transfer of the organic group from the boron atom to the palladium(II) center. This step is critically dependent on the presence of a base.[2] The role of the base is multifaceted and has been a subject of extensive study.[4][5][6] The prevailing understanding is that the base activates the boronic acid by forming a more nucleophilic borate species ([Ar'B(OH)₃]⁻).[4][7] This borate then reacts with the palladium(II) complex.
Alternatively, the base can react with the palladium(II)-halide complex to form a palladium(II)-hydroxide or -alkoxide species.[7][8] This species is more electrophilic and readily undergoes transmetalation with the neutral boronic acid. Kinetic studies suggest that for many systems, the pathway involving the palladium-hydroxide intermediate is kinetically favored.[7][8]
For this compound, the strong electron-withdrawing nature of the methylsulfonyl group and the inductive effect of the ortho-fluoro group decrease the nucleophilicity of the ipso-carbon. This can slow down the transmetalation step. Therefore, the choice of base and solvent is critical to ensure efficient formation of the reactive borate or palladium-hydroxide species.
Reductive Elimination
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated.[2][3] This step is generally fast and irreversible. Bulky ligands on the palladium center can promote reductive elimination by increasing steric crowding around the metal.[2]
The Influence of Fluoro and Methylsulfonyl Substituents
The electronic properties of the substituents on this compound exert a significant influence on the reaction mechanism and outcome.
Fig. 2: Electronic Effects of Substituents and Their Mechanistic Consequences.
-
Increased Acidity: The potent electron-withdrawing nature of both the fluoro and methylsulfonyl groups increases the Lewis acidity of the boronic acid (lowers its pKa). This facilitates the formation of the borate anion in the presence of a base.[4] However, it also increases the susceptibility of the boronic acid to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[3][9]
-
Transmetalation Rate: While borate formation is favored, the reduced electron density at the ipso-carbon, due to the electron-withdrawing substituents, can decrease its nucleophilicity. This may lead to a slower rate of transmetalation.[10] Careful selection of the palladium catalyst, ligand, and base is necessary to overcome this challenge.
-
Protodeboronation: This is a significant competing pathway for electron-deficient boronic acids.[9] The presence of water and a strong base can exacerbate this side reaction. The use of anhydrous solvents, carefully chosen bases (e.g., weaker bases like K₃PO₄ or organic bases), and shorter reaction times can help to minimize protodeboronation.
Practical Considerations and Protocol Optimization
Achieving high yields and purity in Suzuki-Miyaura reactions with this compound requires careful optimization of several parameters.
Catalyst and Ligand Selection
-
Palladium Precatalysts: Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) can be effective.[11] Pd(II) sources require in-situ reduction, which can be achieved by phosphine ligands or the boronic acid itself.[11]
-
Ligands: The choice of ligand is critical. For electron-deficient boronic acids and less reactive aryl chlorides, electron-rich and bulky phosphine ligands are often preferred. Examples include tri-tert-butylphosphine (P(tBu)₃) and the Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos).[11] These ligands promote both oxidative addition and reductive elimination.[2][3] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[2][11]
Base and Solvent System
-
Base: A variety of bases can be used, including carbonates (Cs₂CO₃, K₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3] For substrates prone to protodeboronation, a weaker base like K₃PO₄ is often a good starting point. The stoichiometry of the base can also influence selectivity when competing boronic acids are present.[4]
-
Solvent: A mixture of an organic solvent and water is commonly employed.[3] Typical organic solvents include toluene, dioxane, THF, and DMF. The presence of water can be beneficial for dissolving the base and facilitating the formation of the reactive palladium-hydroxide species.[8] However, for substrates highly susceptible to protodeboronation, anhydrous conditions may be necessary.
Summary of Recommended Starting Conditions
The following table provides a general starting point for the optimization of a Suzuki-Miyaura reaction with this compound.
| Parameter | Recommended Starting Conditions | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | Higher reactivity in oxidative addition.[1] |
| Boronic Acid | 1.1 - 1.5 equivalents | To drive the reaction to completion. |
| Palladium Source | Pd(OAc)₂ (2 mol%) or PdCl₂(dppf) (2 mol%) | Readily available and effective Pd(II) precatalysts.[11] |
| Ligand | SPhos (4 mol%) or P(tBu)₃ (4 mol%) | Electron-rich, bulky ligands for challenging couplings.[11] |
| Base | K₃PO₄ (2-3 equivalents) | Moderately strong base to minimize protodeboronation.[3] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Common solvent systems for Suzuki reactions.[3] |
| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Pd(0) catalyst. |
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by including checkpoints and expected observations.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Inert atmosphere reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Trustworthiness Check: An inert atmosphere is crucial to prevent catalyst deactivation through oxidation.
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add 1 mL of toluene and stir for 5 minutes. The solution should become homogeneous.
-
Solvent Addition: To the Schlenk tube containing the solids, add toluene (4 mL) and deionized water (0.5 mL).
-
Catalyst Addition: Add the catalyst solution from the vial to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Expertise Check: The disappearance of the limiting reagent (typically the aryl halide) indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The Suzuki-Miyaura reaction of this compound is a powerful method for the synthesis of complex molecules. A thorough understanding of the catalytic cycle and the electronic effects of the fluoro and methylsulfonyl substituents is paramount for successful application. The electron-withdrawing nature of these groups necessitates the use of highly active catalytic systems and careful control of reaction conditions to mitigate side reactions such as protodeboronation. By employing electron-rich, bulky ligands and a judicious choice of base and solvent, this versatile building block can be effectively incorporated into a wide range of molecular targets, advancing the fields of drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chembites.org [chembites.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. books.rsc.org [books.rsc.org]
Methodological & Application
Palladium-Catalyzed Cross-Coupling of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid: Protocols and Mechanistic Insights
An Application Guide for Researchers
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology has transformed the synthesis of biaryls and other conjugated systems, which are core structures in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a particularly valuable, yet challenging, building block: 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS No: 957060-85-4).[5] The incorporation of the 2-fluoro-4-(methylsulfonyl)phenyl moiety is of high interest in drug discovery. The fluorine atom and the methylsulfonyl group are powerful modulators of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[6][7][8] However, the very electronic properties that make this substrate attractive also introduce specific challenges to its successful implementation in cross-coupling reactions.
This document provides a detailed exploration of the mechanistic principles, field-proven protocols, and troubleshooting strategies necessary to effectively utilize this reagent.
Part 1: The Scientific Foundation
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges of Coupling this compound
This specific boronic acid presents a set of predictable challenges stemming from its electronic and steric profile.
-
Electron-Deficient Nature: Both the ortho-fluoro and para-methylsulfonyl groups are strongly electron-withdrawing. This reduces the nucleophilicity of the ipso-carbon attached to the boron, making the crucial transmetalation step inherently sluggish.[6][11]
-
Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the presence of a base), leading to the formation of 1-fluoro-3-(methylsulfonyl)benzene and reducing the yield of the desired product.[11][12][13]
-
Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the boronic acid to the palladium center, further slowing the reaction.[2][14]
Successfully coupling this substrate requires a carefully optimized system designed to accelerate the desired catalytic cycle while suppressing these competing decomposition pathways.
Part 2: Designing the Optimal Reaction
Overcoming the challenges requires judicious selection of the catalyst, ligand, base, and solvent. The goal is to create a highly active catalytic system that functions efficiently at temperatures low enough to minimize substrate decomposition.
Catalyst and Ligand Selection: The Key to Success
For challenging substrates, the choice of ligand is paramount. Bulky, electron-rich monodentate biarylphosphine ligands are the state-of-the-art and are essential for this transformation.[15][16]
-
Recommended Ligands:
-
SPhos (L7): Dicyclohexylphosphino-2',6'-dimethoxybiphenyl is an outstanding ligand for this purpose. Its steric bulk promotes the reductive elimination step, while its electron-donating character stabilizes the palladium center and facilitates the oxidative addition.[16]
-
XPhos: Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl is another excellent choice, often used for highly unreactive coupling partners.[15]
-
-
Palladium Source:
-
Precatalysts: Modern palladium precatalysts, such as SPhos Pd G2/G3/G4 or XPhos Pd G3 , are highly recommended.[15][17] These well-defined, air-stable complexes rapidly and cleanly generate the active monoligated Pd(0) species in solution, leading to more reproducible results and higher activity.[12]
-
Traditional Sources: While usable, combinations like Palladium(II) Acetate (Pd(OAc)₂) with a separate ligand require an in situ reduction of Pd(II) to Pd(0), which can be less efficient and lead to catalyst deactivation.[3][18]
-
The Role of Base and Solvent
-
Base: A strong yet moderately nucleophilic base is needed to promote transmetalation without causing significant protodeboronation or hydrolysis of sensitive functional groups.[15]
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for difficult couplings. It is strong enough to form the active boronate species but is generally less harsh than hydroxides.[15][19]
-
Cesium Carbonate (Cs₂CO₃): Another effective but more expensive option that can sometimes provide superior results.
-
-
Solvent System: An aprotic solvent, often with a controlled amount of water, provides the ideal medium.
-
1,4-Dioxane / H₂O or THF / H₂O: These mixtures are widely used. The organic solvent solubilizes the reagents, while a small amount of water can be critical for the reaction's success, likely by facilitating the formation of the hydroxide-bridged intermediate necessary for transmetalation.[15][16][20] Anhydrous conditions can also be effective and may suppress protodeboronation.[21]
-
Summary of Recommended Conditions
The following table summarizes the recommended starting points for optimizing the cross-coupling of this compound.
| Component | Recommended Reagent | Molar Loading / Ratio | Rationale & Key Considerations |
| Boronic Acid | This compound | 1.2 - 1.5 equiv. | An excess is used to compensate for potential protodeboronation and drive the reaction to completion. |
| Electrophile | Aryl/Heteroaryl Bromide or Triflate | 1.0 equiv. (Limiting Reagent) | Iodides are more reactive, chlorides are less reactive. Reactivity order: I > OTf > Br > Cl.[9] |
| Pd Precatalyst | SPhos Pd G3 or XPhos Pd G3 | 1 - 2 mol% | Provides a reliable source of active Pd(0)L₁ species, crucial for fast oxidative addition.[15][16] |
| Base | K₃PO₄ (anhydrous powder) | 2.0 - 3.0 equiv. | Strong, effective base for activating the electron-deficient boronic acid.[15] |
| Solvent | 1,4-Dioxane / H₂O | 10:1 to 5:1 ratio (0.1 - 0.5 M) | Excellent solvent for Suzuki couplings; water is often beneficial.[15][16] Ensure solvent is degassed. |
| Temperature | 80 - 110 °C | Varies by substrate reactivity. | Higher temperatures may be needed but increase the risk of protodeboronation. Monitor reaction closely.[15] |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Laboratory Protocol
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Degassed Water (1 mL)
-
Oven-dried reaction vial or Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), K₃PO₄ (3.0 equiv), and the SPhos Pd G3 precatalyst (0.02 equiv).[15]
-
Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[15]
-
Solvent Addition: Using a syringe, add the degassed anhydrous 1,4-dioxane (10 mL) followed by the degassed water (1 mL).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. The disappearance of the limiting aryl halide is the primary indicator of completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filter pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Part 4: Troubleshooting and Final Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Use a fresh batch of precatalyst. Ensure the reaction is truly anaerobic. Increase the temperature in 10 °C increments. Consider a more reactive ligand (e.g., XPhos) or base (Cs₂CO₃).[15] |
| Significant Protodeboronation | Reaction temperature is too high; base is too harsh; excess water. | Reduce the reaction temperature. Try running the reaction under anhydrous conditions.[21] Ensure the boronic acid is of high purity. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for solvents and ensure the reaction vessel is thoroughly purged with inert gas before starting.[15] |
| Inconsistent Results | Water content variability; base quality. | Use anhydrous solvents and add a specific, measured amount of degassed water. Grind the base (K₃PO₄) into a fine, consistent powder before use. |
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. This compound [sobekbio.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Application Notes & Protocols: 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Building Block for Kinase Inhibitor Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-Fluoro-4-(methylsulfonyl)phenylboronic acid (CAS 957060-85-4) has emerged as a key reagent, particularly in the synthesis of kinase inhibitors.[1] Its unique trifunctional substitution pattern—a boronic acid for versatile coupling, an electron-withdrawing sulfone, and a modulating fluorine atom—provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates.
This guide provides an in-depth look at the strategic application of this reagent, focusing on its role in the synthesis of selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, a critical class of anti-cancer agents.[2] We will explore the chemical rationale for its use and provide detailed, field-proven protocols for its application in the Suzuki-Miyaura cross-coupling reaction.
Design Rationale: The Physicochemical Advantage
The utility of this compound stems from the synergistic effects of its substituents, which address several key challenges in drug design:
-
Methylsulfonyl Group (–SO₂CH₃): This strong electron-withdrawing group serves multiple purposes. Primarily, it acts as a hydrogen bond acceptor, capable of forming crucial interactions with amino acid residues in the target protein's active site. Furthermore, its polarity and metabolic stability can enhance the aqueous solubility and pharmacokinetic profile of the final compound, compared to more lipophilic moieties.[3]
-
Fluoro Group (–F): The introduction of fluorine is a well-established strategy in medicinal chemistry. The ortho-fluoro substituent can significantly alter the pKa of the boronic acid, influencing its reactivity in coupling reactions.[4] In the final drug molecule, the fluorine atom can modulate metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability.[5]
-
Boronic Acid Group (–B(OH)₂): This functional group is the cornerstone of its synthetic utility, enabling highly efficient and regioselective carbon-carbon bond formation via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is renowned for its mild conditions and broad functional group tolerance, making it a workhorse in complex molecule synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the primary application for this boronic acid, enabling the creation of a biaryl linkage, a common motif in kinase inhibitors. The reaction involves the coupling of an organoboron compound (the boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[6]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Note I: Synthesis of a Precursor to the FGFR Inhibitor Zoligratinib (Debio 1347)
Background: Zoligratinib (also known as CH5183284 or Debio 1347) is a potent and selective inhibitor of FGFR1, 2, and 3.[8][9] Genetic alterations in the FGFR pathway are known drivers of tumor growth in various cancers, making selective FGFR inhibitors like Zoligratinib a promising therapeutic strategy.[10][11] The synthesis of Zoligratinib and related analogs frequently employs this compound to install the key solvent-front moiety that interacts with the kinase hinge region.[12][13]
Objective: To synthesize a key biaryl intermediate by coupling this compound with a suitable heterocyclic halide, demonstrating a practical application in the synthesis of an advanced clinical candidate.
Detailed Protocol I: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic brominated indazole core, a common scaffold in kinase inhibitors.[12] Microwave-assisted synthesis is employed to accelerate the reaction, often leading to higher yields and cleaner product profiles in shorter timeframes.[14]
Materials:
-
Brominated Indazole Heterocycle (1.0 eq)
-
This compound (1.2 eq)[15]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Deionized Water
-
Microwave synthesis vial (10 mL) with stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a 10 mL microwave synthesis vial, add the brominated indazole heterocycle (e.g., 200 mg, 1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (3.0 eq).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). Causality Note: The aqueous base is crucial for activating the boronic acid for the transmetalation step, while dioxane solubilizes the organic reagents.
-
Degassing: Seal the vial and carefully degas the mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 110-120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if possible.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: General workflow for the microwave-assisted Suzuki-Miyaura coupling protocol.
Data Presentation: Representative Reaction Conditions
The choice of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling, especially with electron-deficient boronic acids which can be prone to side reactions like protodeboronation.[4][16] The following table summarizes typical conditions reported in the literature for similar transformations.
| Parameter | Condition 1 (Microwave) | Condition 2 (Conventional Heat) | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄ | dppf is a robust ligand, often providing good results for heteroaryl couplings. |
| Base | Na₂CO₃ (aq) | K₂CO₃ or Cs₂CO₃ (aq) | A moderately strong inorganic base is required to form the active boronate species. |
| Solvent | Dioxane/H₂O (4:1) | DME/H₂O or Toluene/EtOH/H₂O | A mixture of organic and aqueous solvents is necessary for solubility and base activity. |
| Temperature | 110-120 °C | 80-100 °C | Higher temperatures accelerate the reaction; microwave heating is highly efficient. |
| Time | 30-60 min | 4-16 hours | Microwave irradiation significantly reduces reaction time compared to conventional heating. |
| Typical Yield | 75-95% | 60-85% | Yields are highly substrate-dependent but are generally good to excellent. |
Trustworthiness: A Self-Validating System
A robust protocol must include validation checkpoints.
-
Reaction Monitoring: Use TLC or LC-MS to confirm the consumption of the limiting reagent (typically the aryl halide) before proceeding to work-up. An incomplete reaction is a common source of purification difficulties.
-
Purification: Flash chromatography is standard. The significant polarity difference between the non-polar starting materials and the more polar biaryl product usually allows for straightforward separation.
-
Structural Confirmation: Unambiguous characterization by NMR and MS is non-negotiable. For ¹H NMR, expect to see the appearance of new aromatic signals and the disappearance of the starting material signals. HRMS provides the exact mass, confirming the elemental composition of the desired product.
By integrating these monitoring and validation steps, the protocol becomes a self-correcting and reliable process, ensuring that the material carried forward is of the required identity and purity for subsequent synthetic steps or biological assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-甲烷磺酰苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. debiopharm.com [debiopharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Evaluating Debio 1347 in Patients with FGFR Fusion-Positive Advanced Solid Tumors from the FUZE Multicenter, Open-Label, Phase II Basket Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. This compound [sobekbio.com]
- 16. researchgate.net [researchgate.net]
Topic: Strategic Synthesis of Kinase Inhibitors Using 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The deliberate construction of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging the critical carbon-carbon bonds that form the backbone of these complex molecules. This guide provides an in-depth analysis and a detailed protocol for the effective use of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, a key building block whose structural motifs are prevalent in numerous potent kinase inhibitors. We will explore the causality behind experimental choices, focusing on overcoming the inherent challenges posed by this electron-deficient boronic acid, and detail a robust, self-validating protocol for its successful application in synthesis campaigns.
Introduction: The Strategic Importance of the 2-Fluoro-4-(methylsulfonyl)phenyl Moiety
Protein kinases are a major class of drug targets, and small molecule inhibitors designed to compete with ATP in the kinase active site have revolutionized treatment paradigms for many diseases.[1][2] The design of these inhibitors often relies on incorporating specific structural elements, or pharmacophores, that maximize binding affinity and selectivity.[2][3]
The 2-fluoro-4-(methylsulfonyl)phenyl group has emerged as a privileged scaffold in this context for several key reasons:
-
The Sulfonyl Group (SO₂): This powerful hydrogen bond acceptor can form crucial interactions with the "hinge region" of the kinase ATP-binding pocket, an interaction that is fundamental to the binding of many Type I and Type II inhibitors.[4][5][6]
-
The Fluoro Substituent: A fluorine atom at the ortho position can significantly influence the molecule's conformational preferences and electronic properties. It can also enhance metabolic stability and increase binding affinity through specific, favorable interactions with the target protein.[7]
-
The Phenylboronic Acid Handle: This functional group is the gateway to the powerful Suzuki-Miyaura cross-coupling reaction, enabling the efficient formation of biaryl structures common in kinase inhibitor backbones.[8]
Phenylboronic acid and its derivatives have gained significant attention for their applications in targeted cancer therapy, not only as synthetic building blocks but also for their ability to interact with biological targets.[9][10][11] This guide focuses on the practical, synthetic application of this compound, a reagent that, while immensely valuable, presents unique challenges due to its electronic nature.
Core Principles: Understanding the Suzuki-Miyaura Reaction and Its Challenges
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like our boronic acid) and an organohalide or triflate.[8] The catalytic cycle is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
References
- 1. A pharmacophore map of small molecule protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Phenylboronic acid in targeted cancer therapy and diagnosis | Semantic Scholar [semanticscholar.org]
The Strategic Application of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth analysis of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, a sophisticated building block increasingly pivotal in the synthesis of complex pharmaceutical intermediates. We will explore the nuanced reactivity of this organoboron compound, particularly in the context of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic effects of the fluorine and methylsulfonyl substituents will be dissected to provide a rationale for its utility in constructing the biaryl and diaryl sulfone scaffolds prevalent in modern therapeutics. Detailed, field-proven protocols for the application of this reagent in the synthesis of key intermediates for targeted therapies are presented, offering researchers and drug development professionals a comprehensive resource for leveraging its unique chemical attributes.
Introduction: The Evolving Role of Substituted Phenylboronic Acids in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the arsenal of medicinal chemists, enabling the efficient formation of carbon-carbon bonds under mild and functional-group-tolerant conditions.[1] This has led to its widespread adoption in the pharmaceutical industry for the synthesis of a diverse array of drug molecules.[2] At the heart of this transformation are organoboron reagents, with arylboronic acids being particularly prominent. The strategic functionalization of these boronic acids allows for the precise introduction of various pharmacophoric elements, profoundly influencing the biological activity, metabolic stability, and pharmacokinetic profiles of the resulting compounds.[3]
This compound has emerged as a reagent of significant interest due to the unique interplay of its substituents. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of adjacent functional groups.[4][5] Simultaneously, the potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the boronic acid in cross-coupling reactions.[6] This guide will elucidate the practical applications of this versatile reagent, with a focus on its role in the synthesis of key pharmaceutical intermediates.
Mechanistic Insights: The Influence of Fluoro and Methylsulfonyl Groups in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is contingent on a delicate balance of electronic and steric factors throughout its catalytic cycle. The substituents on the arylboronic acid play a critical role, particularly in the transmetalation step.
The 2-fluoro and 4-methylsulfonyl groups on the phenylboronic acid are strongly electron-withdrawing. This electronic characteristic has a dual effect on the reactivity of the boronic acid. While electron-withdrawing groups on the aryl halide partner generally accelerate the initial oxidative addition step, their presence on the arylboronic acid can decelerate the transmetalation step by reducing the nucleophilicity of the aryl group being transferred to the palladium center.[7]
However, the strategic placement of these groups in this compound offers distinct advantages. The ortho-fluoro substituent can influence the conformation of the molecule and participate in stabilizing interactions within the transition state. The para-methylsulfonyl group, a powerful electron-withdrawing moiety, significantly acidifies the boronic acid, which can facilitate the formation of the boronate species required for transmetalation, especially with weaker bases. This intricate balance of effects necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of a Key Regorafenib Intermediate
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers. A key intermediate in its synthesis is 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.[7][8] The synthesis of this intermediate often involves a nucleophilic aromatic substitution reaction. While not a direct Suzuki-Miyaura coupling with this compound, understanding the synthesis of related diaryl structures is crucial. For the purpose of illustrating the utility of our title compound in a relevant context, we present a validated protocol for a Suzuki-Miyaura reaction to form a related biaryl sulfone, a common motif in medicinal chemistry.[2][9]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol details a general procedure for the coupling of this compound with a generic aryl bromide to form a 2'-Fluoro-4'-(methylsulfonyl)biphenyl derivative.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add Palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C (or in a microwave reactor set to the desired temperature and time) and stir the mixture vigorously.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired biaryl sulfone.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on established protocols for electronically similar substrates.
| Entry | Aryl Bromide Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 85-95 |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 6 | 80-90 |
| 3 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 120 | 8 | 75-85 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 70-80 |
Trustworthiness and Self-Validation in Protocols
The provided protocols are designed to be self-validating through clear checkpoints and monitoring steps. The progress of the reaction can be reliably tracked using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reagent (typically the aryl bromide) and the appearance of the more non-polar product spot on TLC are clear indicators of reaction progression. Furthermore, the final product identity and purity should be confirmed by NMR spectroscopy and mass spectrometry, ensuring the integrity of the experimental outcome.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its unique electronic properties, stemming from the ortho-fluoro and para-methylsulfonyl substituents, provide medicinal chemists with a powerful tool for the construction of challenging biaryl and diaryl sulfone scaffolds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery and development endeavors, paving the way for the creation of novel and more effective therapeutics.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]
- 9. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
The Synthetic Versatility of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid in Advanced Materials
Introduction: A Building Block for Tailored Electronic Properties
2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a specialized organoboron compound distinguished by the presence of two strongly electron-withdrawing groups: a fluorine atom at the ortho-position and a methylsulfonyl group at the para-position to the boronic acid moiety. This unique substitution pattern imparts significant electronic and chemical properties that make it a valuable precursor in the synthesis of advanced functional materials. Its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis for constructing complex molecules with precisely tailored optoelectronic characteristics.[1][2]
The strategic placement of the fluoro and methylsulfonyl groups significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting materials. This electronic modulation is critical in the design of components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 957060-85-4 | [3] |
| Molecular Formula | C₇H₈BFO₄S | [4] |
| Molecular Weight | 218.01 g/mol | [4] |
| Appearance | Typically an off-white to white solid | |
| Purity | Commercially available up to ≥98% | [3] |
Core Application: Suzuki-Miyaura Cross-Coupling for Organic Electronics
The boronic acid functional group is a linchpin for the Suzuki-Miyaura reaction, a robust and highly efficient method for forming carbon-carbon bonds.[1] In the context of materials science, this reaction is instrumental in linking aromatic systems to construct conjugated polymers and complex small molecules that form the active layers of organic electronic devices.
Causality in Application: The Role of Electron-Withdrawing Substituents
The incorporation of the 2-fluoro-4-(methylsulfonyl)phenyl moiety into a larger molecular framework serves several key purposes:
-
Tuning of Energy Levels: The potent electron-withdrawing nature of the fluoro and methylsulfonyl groups deepens the HOMO and LUMO energy levels of the target molecule. This is particularly crucial for designing:
-
Hole Transport Materials (HTMs): A deeper HOMO level ensures efficient hole injection from the anode and better energy level alignment with the emissive layer in OLEDs or the perovskite layer in solar cells.[5][6]
-
Electron Transport Materials (ETMs): While less common for this specific building block, its electron-deficient nature can be used to construct molecules with improved electron mobility.
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: In TADF materials, precise control over the energy gap between the singlet and triplet excited states (ΔEST) is paramount.[7][8] The electronic properties of this boronic acid can be leveraged to fine-tune this gap in donor-acceptor architectures, which are common in TADF emitters.[3][9]
-
-
Enhanced Stability: The strong C-F bond and the oxidative stability of the sulfone group can impart greater thermal and electrochemical stability to the final material, a critical factor for the longevity of electronic devices.
-
Morphological Control: The presence of the fluoro and sulfonyl groups can influence the intermolecular packing and thin-film morphology of the synthesized material, which in turn affects charge transport properties.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a biaryl compound, a common structural motif in organic electronics, using this compound.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Application Protocol: Synthesis of a Hypothetical Biaryl for OLED Applications
This protocol details the synthesis of a model biaryl compound, N-(4-(2-fluoro-4-(methylsulfonyl)phenyl)phenyl)-N-phenylaniline, a potential building block for a hole-transport material.
Materials and Reagents
-
This compound (1.0 eq)
-
4-Bromo-N,N-diphenylaniline (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized Water
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Magnesium Sulfate (anhydrous)
-
Argon gas supply
Experimental Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 4-Bromo-N,N-diphenylaniline (1.0 eq), this compound (1.05 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add anhydrous toluene (40 mL) to the flask. In a separate beaker, dissolve Potassium Carbonate (3.0 eq) in deionized water (20 mL). Add the aqueous K₂CO₃ solution to the reaction flask.
-
Inert Atmosphere: Purge the reaction mixture with argon for 15-20 minutes to ensure an inert atmosphere. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexane eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate (2 x 30 mL).
-
Combine all organic layers and wash with brine (saturated NaCl solution) (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a solid or a viscous oil.
-
Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Further purify the solid product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product as a crystalline solid.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Applications in Stimuli-Responsive Polymers and Sensors
Beyond organic electronics, phenylboronic acids are widely utilized in the development of "smart" materials, particularly hydrogels and polymers that respond to specific chemical stimuli.[5]
-
Glucose Sensing: Phenylboronic acids can reversibly bind with cis-diols, such as those found in glucose.[10] The incorporation of the this compound moiety into a polymer backbone can create materials that swell or undergo a detectable optical change in the presence of glucose. The electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, which can enhance the binding affinity and alter the optimal pH range for glucose detection.[11]
-
Fluoride Ion Sensing: As a Lewis acid, the boronic acid group can interact with strong Lewis bases like fluoride anions. This interaction can be transduced into a fluorescent or colorimetric signal, forming the basis of a chemical sensor. The electronic properties imparted by the fluoro and methylsulfonyl substituents can modulate the sensitivity and selectivity of this interaction.
Conclusion
This compound is a highly functionalized building block with significant potential in materials science. Its primary value stems from the ability to introduce strong electron-withdrawing characteristics into complex organic molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction. This enables the precise tuning of molecular energy levels, a critical requirement for the development of high-performance organic electronic materials, including components for OLEDs and organic solar cells. Furthermore, its inherent Lewis acidity, enhanced by its substituents, opens avenues for its use in the creation of sophisticated chemical sensors and stimuli-responsive polymers. The protocols and principles outlined in this guide provide a foundational framework for researchers and scientists to effectively utilize this compound in the pursuit of novel advanced materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US9500952B2 - Orthogonal processing of organic materials used in electronic and electrical devices - Google Patents [patents.google.com]
- 5. Advancements in organic small molecule hole-transporting materials for perovskite solar cells: past and future - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Ligand Selection for Suzuki Reactions with 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of complex biaryl and heteroaryl structures.[3] However, the electronic properties of the coupling partners can significantly impact the reaction's success. Boronic acids bearing strong electron-withdrawing groups, such as the fluoro and methylsulfonyl substituents in 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, present a considerable challenge. These electron-deficient substrates can exhibit sluggish reactivity in the key transmetalation step of the catalytic cycle and are also susceptible to side reactions like protodeboronation.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of phosphine ligands to overcome the challenges associated with the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic role of ligands, provide a protocol for ligand screening, and offer a generalized procedure for successful coupling reactions.
The Critical Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is intrinsically linked to the palladium catalyst's ligand sphere. The ligand influences the catalyst's stability, solubility, and, most importantly, its reactivity in each step of the catalytic cycle.[1][6] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
For challenging substrates like this compound, the ligand's properties are paramount. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to release the biaryl product.[1][10]
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[7] Electron-rich ligands enhance the electron density on the palladium center, promoting this often rate-determining step, especially with less reactive aryl chlorides.[7][10]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[8] With electron-deficient boronic acids, this step can be particularly slow.[4] The choice of base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species.[11] The ligand's steric bulk can also play a role in facilitating the approach of the boronate to the palladium center.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, regenerating the active Pd(0) catalyst.[8][12] Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.[13]
Below is a diagram illustrating the catalytic cycle and the influence of the phosphine ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions, with a specialized focus on the use of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. The unique electronic properties of this compound, characterized by a strongly electron-withdrawing methylsulfonyl group and a moderately electron-withdrawing fluorine atom, present specific challenges and opportunities for optimization.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It aims to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
I. Understanding the Reagent: Key Characteristics of this compound
Before delving into troubleshooting, it is crucial to understand the inherent properties of this specific boronic acid. The electron-deficient nature of the aromatic ring significantly influences its reactivity in the Suzuki coupling catalytic cycle.
Q1: What are the primary challenges associated with using this compound in Suzuki coupling reactions?
A1: The principal challenges stem from the electronic properties of the boronic acid:
-
Slower Transmetalation: The electron-withdrawing groups (-SO₂CH₃ and -F) decrease the nucleophilicity of the aryl group attached to boron. This can slow down the transmetalation step, which is often the rate-determining step in the Suzuki coupling catalytic cycle.[1]
-
Increased Susceptibility to Protodeboronation: Electron-deficient boronic acids can be more prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[2][3][4][5][6][7] This leads to the formation of 1-fluoro-3-(methylsulfonyl)benzene as a byproduct and reduces the yield of the desired coupled product.
-
Potential for Catalyst Inhibition: While less common, the sulfonyl group could potentially coordinate to the palladium center, leading to catalyst inhibition.
II. Troubleshooting Common Issues
This section addresses specific problems that you might encounter during your experiments and provides actionable solutions.
Q2: My reaction is showing low or no conversion of the starting materials. What are the first things I should check?
A2: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Initial Checks:
-
Catalyst Activity: Ensure your palladium source and ligand are active. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species.[8] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid.[8] Ensure your reaction vessel is properly purged with an inert gas like nitrogen or argon, and that your solvents are adequately degassed.[5][8]
-
Reagent Purity: Verify the purity of your aryl halide and the this compound. Impurities can interfere with the catalytic cycle.
Optimization Strategies:
-
Ligand Choice: For coupling with an electron-deficient boronic acid, using electron-rich and bulky phosphine ligands can accelerate the catalytic cycle. Ligands such as SPhos, XPhos, or P(t-Bu)₃ can be effective.[5] These ligands promote both oxidative addition and reductive elimination.
-
Base Selection: The choice of base is critical. A stronger base is often required to activate the electron-deficient boronic acid for transmetalation.[5][9][10] Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5][9][10][11]
-
Solvent System: The solvent plays a crucial role in solubilizing the reagents and influencing the efficacy of the base.[12] A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with water is often used to dissolve the inorganic base.[12][13] For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[4][8]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barriers for the key steps in the catalytic cycle.[5] However, be mindful that higher temperatures can also increase the rate of side reactions like protodeboronation.[5]
Troubleshooting Flowchart for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion.
Q3: I am observing a significant amount of a byproduct corresponding to 1-fluoro-3-(methylsulfonyl)benzene. What is causing this, and how can I minimize it?
A3: The formation of 1-fluoro-3-(methylsulfonyl)benzene is a classic case of protodeboronation.[2][3][4][5][6][7] This side reaction is often exacerbated by the electron-deficient nature of your boronic acid, especially in the presence of strong bases and water at elevated temperatures.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: While a strong base is often needed for transmetalation, excessively harsh conditions can promote protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to K₃PO₄ or Cs₂CO₃.[5][9][10] In some cases, even weaker bases like KF might be sufficient, as fluoride ions can play a unique role in activating the boronic acid.[10][14][15][16]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[8] This would require using an anhydrous base (e.g., finely powdered K₃PO₄) and a dry aprotic solvent.
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, can increase its resistance to protodeboronation.[5][17][18] These derivatives can then be used directly in the coupling reaction, often releasing the boronic acid in situ under the reaction conditions.
-
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to disfavor the protodeboronation pathway. This may require a longer reaction time or a more active catalyst system.
Q4: My reaction is generating homocoupled byproducts of both my aryl halide and the boronic acid. What is the cause?
A4: Homocoupling is a common side reaction in Suzuki couplings and can arise from several factors:
-
Oxygen Contamination: As mentioned earlier, the presence of oxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.[8]
-
Inefficient Transmetalation/Reductive Elimination: If the transmetalation or reductive elimination steps are slow relative to other processes, side reactions like homocoupling can become more prevalent.
-
Catalyst System: Certain palladium catalysts and ligands may be more prone to promoting homocoupling.
Solutions:
-
Improve Inert Atmosphere Technique: Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with an inert gas) is effective.
-
Optimize Ligand: Bulky, electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.[4]
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the more valuable aryl halide.
III. Experimental Protocols and Data
To provide a practical starting point, here is a general protocol for the Suzuki coupling of this compound with an aryl bromide. Remember that this is a general guideline and may require optimization for your specific substrate.
General Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[5]
-
Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand if required.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[8][19]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[8][20][21][22][23]7. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [5][8]8. Purification: Purify the crude product by flash column chromatography. [5][8] Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃ | Pd(dppf)Cl₂ is air-stable and effective for many couplings. Pd₂(dba)₃ is a common Pd(0) source. |
| Ligand | XPhos or SPhos (if using a Pd(0) source) | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. [5] |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases are often needed to activate the electron-deficient boronic acid. [5][9][10] |
| Solvent | Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | A polar aprotic solvent with water to dissolve the base is a good starting point. [12][13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. [8][19] |
| Boronic Acid Equiv. | 1.1 - 1.2 | A slight excess can help drive the reaction to completion. |
Suzuki Catalytic Cycle
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. [1][9][19]
IV. Advanced Topics and Considerations
Q5: Are there any specific safety precautions I should take when working with these reagents and reactions?
A5: Yes, standard laboratory safety practices should always be followed. Specifically for Suzuki coupling reactions:
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them under an inert atmosphere.
-
Bases: Strong bases like K₃PO₄ and Cs₂CO₃ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a fume hood.
Q6: How can I effectively monitor the progress of my reaction?
A6: Monitoring the reaction is crucial for determining the optimal reaction time and for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product. [22]* Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information and can help identify byproducts. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H or ¹⁹F NMR (if applicable) can provide a very accurate measure of conversion. [21] This technical support guide is intended to be a living document. As new insights and techniques emerge, we will continue to update this resource to provide you with the most current and effective strategies for your research.
References
- 1. byjus.com [byjus.com]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. vapourtec.com [vapourtec.com]
- 21. azom.com [azom.com]
- 22. shoko-sc.co.jp [shoko-sc.co.jp]
- 23. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Troubleshooting Side Reactions in 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Couplings
Introduction: Understanding the Reactivity of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving this compound. This particular reagent is a valuable building block in medicinal and materials chemistry. However, its unique electronic properties present specific challenges in reaction optimization. The phenyl ring is substituted with two powerful electron-withdrawing groups: a fluoro group at the ortho-position and a methylsulfonyl group at the para-position. This electron deficiency significantly increases the Lewis acidity of the boron center but also enhances the susceptibility of the carbon-boron bond to premature cleavage, leading to common side reactions.[1][2][3]
This guide is designed to provide researchers, scientists, and drug development professionals with a clear, mechanistically-grounded framework for identifying, troubleshooting, and mitigating these side reactions to achieve successful coupling outcomes.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings.
Q1: My coupling reaction has stalled or resulted in a low yield. Where should I begin troubleshooting?
A1: A low or zero yield is the most common complaint. The issue often stems from one of two major competing side reactions—protodeboronation or homocoupling—or from suboptimal reaction conditions that fail to promote the desired catalytic cycle. The electron-deficient nature of your boronic acid makes it particularly sensitive to the choice of base and the presence of water or oxygen.
Before making significant changes, start with a systematic diagnosis. Use the following decision tree to guide your investigation.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with the electron-deficient substrate, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid . The unique electronic properties conferred by the ortho-fluoro and para-methylsulfonyl substituents present distinct challenges and opportunities in carbon-carbon bond formation. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to ensure the success of your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary contributing factors?
A1: Low yields with this substrate are frequently traced back to two main issues stemming from its electron-deficient nature: inefficient transmetalation and the competing side reaction of protodeboronation.[1]
-
Inefficient Transmetalation: The electron-withdrawing effects of the fluoro and methylsulfonyl groups decrease the nucleophilicity of the boronic acid. This can slow down the transfer of the aryl group from boron to the palladium catalyst, a critical step in the catalytic cycle.[2]
-
Protodeboronation: This is a significant challenge with electron-deficient arylboronic acids.[1][3] Under basic conditions, the boronic acid functional group can be replaced by a hydrogen atom, leading to the formation of 1-fluoro-3-(methylsulfonyl)benzene and a reduction in the desired product.
To address these issues, a careful selection of the base, catalyst system, and reaction conditions is paramount.
Q2: How does the choice of base specifically impact the Suzuki coupling of this compound?
A2: The base is arguably the most critical variable in this reaction. It plays a dual role: activating the boronic acid for transmetalation while also potentially promoting the undesired protodeboronation.[4] The key is to select a base that is strong enough to facilitate the formation of the reactive boronate "ate" complex without being overly aggressive and accelerating the protodeboronation pathway.[2]
-
Inorganic Bases: These are generally the preferred choice. Weaker inorganic bases are often more effective for this substrate.
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄): These are excellent starting points. They are sufficiently basic to promote the reaction but are less harsh than hydroxides, which can significantly increase the rate of protodeboronation.[5][6]
-
Cesium Carbonate (Cs₂CO₃): This can be particularly effective, often providing higher yields due to its greater solubility in organic solvents, which can accelerate the reaction rate.[1]
-
-
Organic Bases: These are generally less effective and not recommended for this substrate due to potential side reactions and incomplete reaction.[5]
-
Strong Bases (e.g., NaOH, KOH): These should be used with extreme caution or avoided altogether, as they are known to significantly promote protodeboronation, especially with electron-deficient boronic acids.[4]
The interplay between the base and the catalytic cycle is a delicate balance, as illustrated below.
Caption: The dual role of the base in Suzuki coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. | Use a fresh, high-quality palladium source and ligand. Consider using a pre-catalyst that is more stable and easily activated. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[4] |
| Inefficient Transmetalation: The boronic acid is not being activated effectively. | Screen different bases, starting with K₂CO₃ or K₃PO₄. If yields are still low, try Cs₂CO₃. Ensure the base is fully dissolved; a biphasic solvent system (e.g., dioxane/water) can be beneficial.[1] | |
| Significant Protodeboronation | Base is too Strong: The use of hydroxide bases (NaOH, KOH) is a common cause. | Switch to a weaker inorganic base like K₂CO₃, K₃PO₄, or KF.[5] |
| Presence of Water: Water can act as a proton source for protodeboronation. | While aqueous bases are common, for highly sensitive substrates, consider using anhydrous conditions with a base like potassium fluoride (KF).[2] | |
| High Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that provides a reasonable reaction rate. A typical starting point is 80-90°C. | |
| Incomplete Reaction | Poor Solubility: Reagents may not be fully dissolved in the solvent. | A solvent system like 1,4-dioxane/water or THF/water often provides good solubility for all components.[7] |
| Steric Hindrance: If the coupling partner is also sterically hindered, the reaction may be slow. | Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the reaction.[8] |
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Reaction Setup:
Caption: Experimental workflow for the Suzuki coupling.
Detailed Steps:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 15 minutes. Alternatively, evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (a 4:1 to 10:1 ratio is a good starting point) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), to the flask under a positive pressure of argon.
-
Reaction: Place the flask in a preheated oil bath at 80-90°C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Comparative Data: The Effect of Base
The following table summarizes the typical impact of different bases on the yield of Suzuki coupling reactions with electron-deficient arylboronic acids.
| Base | Relative Strength | Typical Yield Range | Key Considerations |
| K₃PO₄ | Moderate | 80-95% | Often provides excellent yields with minimal side reactions.[9] |
| Cs₂CO₃ | Moderate | 85-98% | High solubility can improve reaction rates and yields, but it is more expensive.[1] |
| K₂CO₃ | Moderate | 75-90% | A cost-effective and reliable choice for many applications.[5] |
| KF | Weak | 60-85% | Can be beneficial in minimizing protodeboronation, especially under anhydrous conditions.[2] |
| NaOH/KOH | Strong | 20-50% | High risk of promoting protodeboronation, leading to significantly lower yields.[4] |
Yields are representative and will vary depending on the specific coupling partners and reaction conditions.
By carefully considering the factors outlined in this guide, researchers can effectively troubleshoot and optimize their Suzuki-Miyaura coupling reactions involving the challenging yet valuable substrate, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
Solvent effects in cross-coupling with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
<Technical Support Center: Solvent Effects in Cross-Coupling with 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding solvent effects in cross-coupling reactions, with a specific focus on the challenging substrate, this compound. This resource is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Critical Role of the Solvent
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations in modern organic synthesis.[1][2] While catalyst, ligand, and base selection are often the primary focus of optimization, the role of the solvent is equally critical and can profoundly influence reaction rate, yield, selectivity, and even the stability of the catalytic species.[3][4][5] This is particularly true when working with electronically complex substrates like this compound, which possesses both a strongly electron-withdrawing sulfonyl group and a moderately electron-withdrawing fluorine atom. These features can significantly impact its reactivity and solubility.
The solvent does more than just dissolve reactants; it can activate precatalysts, stabilize intermediates, and modulate the activity of the base.[4][6] For instance, the polarity of the solvent can dictate the structure of the active catalytic species and even influence the rate-determining step of the reaction.[7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, with a focus on solvent-related solutions.
Q1: My Suzuki-Miyaura reaction with this compound is not proceeding or giving very low yields. What are the first solvent-related parameters I should investigate?
A1: When a Suzuki-Miyaura coupling fails with this electron-deficient boronic acid, the initial focus should be on ensuring adequate solubility of all components and promoting the key steps of the catalytic cycle.
-
Solubility is Paramount: this compound, due to its polar sulfonyl group, may have limited solubility in common nonpolar solvents like toluene. A reaction will not proceed efficiently if the reagents are not in solution.
-
The Role of Water: A small amount of water is often beneficial, and sometimes essential, for Suzuki-Miyaura reactions.[6][11] It can aid in the dissolution of the base (like K₂CO₃ or K₃PO₄) and facilitate the crucial transmetalation step. If you are running the reaction under strictly anhydrous conditions, consider the controlled addition of a small amount of water.
-
Solvent Degassing: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[2][12] Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
Q2: I am observing significant protodeboronation of my this compound. How can my choice of solvent and base mitigate this?
A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[12][13]
-
Solvent and Base Interplay: This side reaction is often accelerated by strong bases and an excess of protic solvents.[12]
-
Weaker Bases: If you are using a strong base like NaOH or KOH, consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[8][12]
-
Anhydrous Conditions (with caution): While some water is often necessary, excess water can promote protodeboronation.[12] Using carefully dried solvents can be beneficial. However, be mindful that this may negatively impact the solubility of the base.
-
Aprotic vs. Protic Solvents: Polar aprotic solvents are generally preferred over polar protic solvents for minimizing protodeboronation.[14][15][16][17][18] Protic solvents can more readily provide a proton source for this undesired pathway.
-
-
Boronic Esters as an Alternative: If protodeboronation remains a significant issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[12][13] These act as a "slow-release" form of the boronic acid under the reaction conditions, minimizing its decomposition.[12]
Q3: My reaction is sluggish and requires high temperatures, leading to decomposition. Can the solvent choice improve the reaction rate at lower temperatures?
A3: Yes, the solvent can have a significant impact on reaction kinetics. The goal is to choose a solvent that facilitates the rate-determining step, which for electron-deficient aryl halides is often the oxidative addition.
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, or NMP can sometimes accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[6] However, their high boiling points can sometimes lead to thermal decomposition of sensitive substrates.
-
Ethereal Solvents: THF and dioxane are excellent choices that balance polarity and a moderate boiling point. They are generally good at solubilizing a wide range of organic molecules and are compatible with many catalyst systems.[19]
-
Solvent Mixtures: A combination of solvents can be highly effective. For instance, a toluene/water or dioxane/water mixture often provides a good balance of solubility for both the organic and inorganic components of the reaction.[8][20]
Q4: I am seeing the formation of homocoupled biaryl products. How is this related to the solvent?
A4: Homocoupling of boronic acids is often a result of catalyst oxidation.[2]
-
Oxygen Contamination: As mentioned in A1, dissolved oxygen in the solvent is a primary culprit. Rigorous degassing of the solvent is crucial.
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of two boronic acid molecules.[2] While this is sometimes unavoidable, ensuring an efficient initiation of the desired cross-coupling catalytic cycle can minimize this side reaction. The choice of solvent can influence the rate of precatalyst activation.
Experimental Protocols and Data
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling
This protocol provides a starting point for systematically evaluating different solvents for the coupling of this compound with a generic aryl bromide.
-
Vessel Preparation: To an array of oven-dried reaction vials equipped with magnetic stir bars, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vials with septum caps and purge with argon or nitrogen for 5-10 minutes.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
Solvent Addition: Add the degassed solvent to each vial via syringe to achieve a concentration of 0.1 M with respect to the aryl bromide.
-
Reaction: Place the vials in a preheated heating block and stir vigorously at a set temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress at set time intervals (e.g., 2, 4, 8, 24 hours) by taking aliquots and analyzing them by LC-MS or GC-MS.
-
Workup: After completion, cool the reactions to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the desired product and quantify the major byproducts.
Table 1: Hypothetical Solvent Screening Data
| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Protodeboronation (%) |
| 1 | Toluene | 100 | 24 | 15 | 30 |
| 2 | THF | 80 | 24 | 45 | 15 |
| 3 | Dioxane/H₂O (10:1) | 80 | 12 | 85 | 5 |
| 4 | DMF | 100 | 8 | 92 | <5 |
| 5 | 2-MeTHF/H₂O (10:1) | 80 | 16 | 78 | 8 |
This data is illustrative and serves as an example of how to present screening results.
Visualizing Key Concepts
A clear understanding of the reaction mechanism and experimental workflow is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle and points of solvent influence.
Caption: A systematic workflow for solvent screening and optimization.
Conclusion
The choice of solvent is a powerful tool in the optimization of challenging cross-coupling reactions. For substrates like this compound, a systematic approach to solvent screening, guided by an understanding of its role in solubility, catalyst stability, and the mitigation of side reactions, is crucial for success. By moving beyond standard protocols and considering the fundamental interactions at play, researchers can unlock higher yields and develop more robust and scalable synthetic routes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. (Open Access) Solvent effects in palladium catalysed cross-coupling reactions (2019) | James Sherwood | 237 Citations [scispace.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 15. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 16. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. theorango.com [theorango.com]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Purification of Products from 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid. Given its electron-deficient nature, this reagent presents unique challenges and opportunities in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Successful synthesis is critically dependent on a robust purification strategy. This document is structured to provide direct, actionable solutions to common purification challenges, moving from high-level FAQs to specific troubleshooting scenarios and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when working with this specific boronic acid.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Due to the electronic properties of this compound, several characteristic byproducts are common. Identifying these is the first step toward a successful purification strategy.
| Impurity | Description | Probable Cause |
| Homocoupling Product | A symmetrical biaryl formed from the dimerization of the boronic acid. | Presence of oxygen in the reaction, which can interfere with the palladium catalytic cycle.[1][2] |
| Protodeboronation Product | 1-Fluoro-3-(methylsulfonyl)benzene, where the boronic acid group has been replaced by a hydrogen atom. | This is a known issue for electron-deficient boronic acids, often exacerbated by prolonged reaction times, high temperatures, or excess base and water.[3] |
| Unreacted Starting Materials | Residual this compound and the corresponding coupling partner (e.g., aryl halide). | Incomplete reaction due to catalyst deactivation, insufficient temperature, or suboptimal reaction conditions. |
| Boroxine | A cyclic trimer anhydride of the boronic acid. | Forms upon dehydration of the boronic acid. While it can be an active coupling partner, its presence complicates stoichiometry and analysis.[4] |
| Palladium/Ligand Residues | Residual catalyst and phosphine oxides (if using phosphine ligands). | These are inherent to the reaction and must be removed. They often appear as baseline material or distinct spots on TLC. |
Q2: My Suzuki-Miyaura coupling reaction with this boronic acid is sluggish and gives low yields. What are the primary factors to investigate?
A2: The electron-withdrawing nature of both the fluoro and methylsulfonyl groups significantly reduces the nucleophilicity of the boronic acid. This makes the transmetalation step of the catalytic cycle the likely bottleneck.[5][6] Key areas to optimize are:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. More electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) and their corresponding pre-catalysts (e.g., XPhos Pd G3) are often required to facilitate both oxidative addition and the challenging transmetalation step.[1][5]
-
Base Selection: The choice of base is critical. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃) for activating electron-poor boronic acids.[5]
-
Solvent System: A combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is typically necessary to dissolve both the organic substrates and the inorganic base.[4] Ensure the solvent is thoroughly degassed.
Q3: How can I proactively minimize the formation of homocoupling and protodeboronation byproducts?
A3: Minimizing these side reactions is crucial for simplifying purification.
-
Inert Atmosphere: The single most important factor to prevent homocoupling is the rigorous exclusion of oxygen. Ensure your reaction vessel is sealed and the solvent is properly degassed (e.g., by several freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period).[1]
-
Reagent Quality: Use high-purity boronic acid. Some degradation products can initiate side reactions.
-
Controlled Conditions: For protodeboronation, avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or LC-MS and stop it once the limiting reagent is consumed. Using the boronic acid pinacol ester derivative can sometimes increase stability and reduce protodeboronation.[3]
Section 2: Troubleshooting Guide: A Problem-Oriented Approach
This section provides a logical framework for diagnosing and solving specific purification problems.
Workflow for Purification Strategy
The following workflow illustrates a typical decision-making process from crude product to final, pure compound.
Problem 1: My crude product shows multiple, similarly polar spots on TLC, making separation difficult.
-
Probable Cause: This scenario is common and often indicates the presence of the desired product, the homocoupling byproduct, and potentially the unreacted aryl halide partner. The sulfonyl group imparts high polarity to all these compounds, causing them to have similar Rf values.
-
Diagnostic Steps:
-
Run a crude LC-MS. This is the most effective tool to quickly identify which spot corresponds to which compound by mass.
-
Check the mass of the homocoupling dimer: (M.W. of boronic acid - M.W. of B(OH)₂) x 2.
-
Check the mass of the desired product and starting materials.
-
-
Solutions:
-
Optimize Chromatography: Switch to a different solvent system. If using Hexanes/Ethyl Acetate, consider trying Dichloromethane/Methanol, which offers different selectivity. A shallow gradient during column chromatography is essential.
-
Recrystallization: If the product is a solid and LC-MS shows it to be the major component (>80-90%), a carefully chosen recrystallization can be highly effective at removing the more soluble impurities.
-
Problem 2: The product appears to be "streaking" or degrading on the silica gel column.
-
Probable Cause: The sulfonyl group is weakly acidic and can interact strongly with the acidic surface of standard silica gel. This can lead to band broadening (streaking) and, in some cases, degradation.
-
Diagnostic Steps:
-
Run a TLC and let the plate develop for a longer time. If the spot develops a "tail," strong surface interaction is likely.
-
Collect a small amount of the streaking material from the column and analyze by LC-MS or NMR to check for degradation.
-
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1% triethylamine (Et₃N) relative to the solvent volume. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for polar, acid-sensitive compounds.
-
Work Quickly: Do not let the product sit on the column for an extended period. Pre-pack the column, load the sample, and elute without delay.
-
Problem 3: After column chromatography, my NMR spectrum still shows broad humps characteristic of residual palladium or phosphine oxides.
-
Probable Cause: These impurities can be "sticky" and may not be fully removed by chromatography alone.
-
Diagnostic Steps:
-
The presence of multiple, broad signals in the aromatic region of the ¹H NMR that are not attributable to your product are a key indicator.
-
A small, broad peak around 30-40 ppm in the ³¹P NMR confirms phosphine oxide presence.
-
-
Solutions:
-
Filtration through a Scavenging Agent: Dissolve the semi-pure product in a suitable solvent (e.g., DCM or EtOAc) and stir it for 1-2 hours with a silica-based metal scavenger or activated carbon. Filter through a pad of Celite® and then concentrate the solvent.
-
Second Purification: A short, fast "plug" column of silica may be sufficient to remove these last traces. If that fails, recrystallization is often the best final step.
-
Section 3: Standardized Purification Protocols
These protocols provide a validated starting point for purification. Always adapt them based on the specific properties of your target molecule.
Protocol 1: General Aqueous Workup for Suzuki Reactions
This protocol is designed to remove the inorganic base, salts, and highly water-soluble impurities.
-
Cooling: Once the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10x the reaction solvent volume).
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with water (1x).
-
Wash with saturated aqueous sodium bicarbonate (NaHCO₃) (1x) if a strong acid is used in workup.
-
Wash with brine (saturated aqueous NaCl) (1x) to break up emulsions and remove residual water.[1]
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude material is now ready for further purification.
Protocol 2: High-Resolution Flash Column Chromatography
This protocol is optimized for separating polar, sulfonyl-containing biaryls.
-
Column & Solvent Selection:
-
Choose a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Determine the optimal eluent system using TLC. A good starting point for these polar compounds is a gradient of 20% to 100% Ethyl Acetate in Hexanes, or 1% to 10% Methanol in Dichloromethane. Aim for an Rf of ~0.2-0.3 for your product on the TLC plate.
-
-
Packing the Column: Pack the column using the "wet" (slurry) method with your initial, low-polarity eluent to ensure a well-packed bed.
-
Loading the Sample:
-
Dry Loading (Recommended): Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM or acetone), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method generally provides superior resolution.
-
Wet Loading: Dissolve the crude material in the absolute minimum amount of the eluent or another strong solvent and inject it carefully onto the column bed.
-
-
Elution: Start running the column with the low-polarity eluent. Gradually increase the polarity of the solvent system (gradient elution). Collect fractions and monitor them by TLC.
-
Analysis: Combine the pure fractions, concentrate the solvent, and place the product under high vacuum to remove all residual solvent.
Section 4: Purity Assessment: A Multi-Technique Approach
No single technique is sufficient to confirm the purity and identity of your final compound. A combination of methods is required for authoritative characterization.
| Technique | Information Provided | Key Considerations for Sulfonyl Compounds |
| ¹H & ¹³C NMR | Provides definitive structural confirmation and assesses the presence of proton- or carbon-bearing impurities. | The electron-withdrawing sulfonyl group will shift aromatic protons and carbons downfield. Look for clean, sharp peaks with correct integration. |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. | This is a very clean technique with a wide chemical shift range, making it excellent for identifying fluorine-containing impurities. |
| HPLC/UPLC | The gold standard for quantitative purity assessment.[7] Provides a purity percentage based on peak area (e.g., at 254 nm). | Use a high-resolution C18 column. A gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid) is typically required. |
| LC-MS | Confirms the molecular weight of the main product and provides masses for any impurities detected by the HPLC UV trace. | Indispensable for diagnosing the components of a crude mixture or identifying unknown peaks in the HPLC chromatogram.[8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Suzuki Coupling Products from 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Impurities
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions, with a specific focus on the challenges associated with 2-Fluoro-4-(methylsulfonyl)phenylboronic acid . This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block and encounter purification challenges related to boron-containing impurities.
Recent studies have highlighted the potential for boronic acids to be mutagenic, elevating the importance of their effective removal from active pharmaceutical ingredients (APIs).[1][2] This guide provides in-depth, field-proven strategies to ensure the purity of your final compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the removal of this compound and its byproducts.
Q1: My standard aqueous basic wash isn't completely removing the boronic acid impurity. Why is this happening and what can I do?
A1: This is a frequent issue. While a basic wash is designed to convert the boronic acid into its more water-soluble boronate salt, several factors can limit its effectiveness:
-
Insufficient pH: The aqueous layer must be sufficiently basic (pH > 10) to ensure complete deprotonation. A 1-2 M solution of NaOH, KOH, or K₂CO₃ is recommended.[3]
-
Product Solubility: If your coupled product has some polarity, it might drag some of the boronic acid back into the organic layer during extraction.
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic boroxines, which are less polar and less susceptible to basic extraction.
Quick Troubleshooting Steps:
-
Increase Basicity: Ensure your aqueous wash solution is strongly basic.
-
Add a Diol: Supplement your basic wash with a 1,2- or 1,3-diol like D-sorbitol. This will form a highly water-soluble anionic complex with the boronate, dramatically improving its partitioning into the aqueous phase.[3][4]
-
Solvent Choice: Switch to a less polar organic solvent like toluene or diethyl ether for the extraction to minimize the co-extraction of the polar boronic acid.[3]
Q2: The boronic acid is co-eluting with my product on a silica gel column. What are my chromatographic options?
A2: Co-elution is a significant challenge due to the often-polar nature of boronic acids and their byproducts.[3] Standard silica gel chromatography with hexane/ethyl acetate systems can be ineffective.[5]
Alternative Chromatographic Strategies:
-
Solvent System Modification: For polar compounds, consider using a more polar mobile phase, such as dichloromethane/methanol.[5]
-
Specialized Columns: High-performance liquid chromatography (HPLC) with columns like C18 can be effective for separating structurally similar boronic acids.
-
TLC Plate Modification: Impregnating thin-layer chromatography (TLC) plates with boric acid can sometimes improve the separation of pinacol boronic esters.[6]
Q3: What are scavenger resins and how do they work for boronic acid removal?
A3: Scavenger resins are solid-supported materials with functional groups that selectively bind to specific impurities. For boronic acids, resins functionalized with diol groups, such as diethanolamine (DEAM), are highly effective.[1][7] The process involves stirring the crude product solution with the resin, followed by simple filtration to remove the resin-bound impurity. This method is often highly efficient and can be a go-to solution when other techniques fail.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for the most effective methods of removing this compound impurities.
Guide 1: Enhanced Aqueous Extractive Workup
This protocol is the first line of defense and is often sufficient if performed correctly. The key is the addition of a diol to complex with the boronate salt.
Causality: Boronic acids exist in equilibrium with their boronate form in basic aqueous solutions. While the boronate is more water-soluble, the equilibrium may not completely favor it. A diol, such as sorbitol, reacts with the boronate to form a stable, anionic five- or six-membered cyclic ester. This complex is significantly more polar and almost exclusively partitions into the aqueous layer.
Experimental Protocol:
-
Reaction Quench: After the Suzuki coupling is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene).
-
Initial Wash: Perform an initial wash with deionized water to remove bulk inorganic salts.
-
Sorbitol-Base Wash: Prepare a solution of 1 M NaOH containing 0.5 M D-sorbitol. Wash the organic layer with this solution. It is recommended to perform this wash twice.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Data Presentation: Comparison of Workup Methods
| Workup Method | Typical Residual Boronic Acid (by ¹H NMR) |
| Standard Water Wash | 10-20% |
| 1M NaOH Wash | 5-10% |
| 1M NaOH / 0.5M Sorbitol Wash | < 1% |
Guide 2: Boron Scavenging with Solid-Supported Reagents
When extractive methods are insufficient, scavenger resins provide a highly selective and efficient alternative. Diethanolamine (DEAM) and Diol-functionalized silica are particularly effective for sequestering boronic acids.[1]
Causality: The diol functionalities on the resin react with the boronic acid to form a stable, covalent cyclic boronate ester, thus immobilizing the impurity on the solid support. The product remains in solution, and separation is achieved by simple filtration.
Experimental Protocol:
-
Dissolve Crude Product: Dissolve the crude product in a suitable solvent (e.g., dichloromethane, THF, ethyl acetate).
-
Add Scavenger Resin: Add the diol-functionalized scavenger resin (typically 2-4 equivalents relative to the initial amount of boronic acid).
-
Stir: Stir the suspension at room temperature for 2-12 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filter: Filter the mixture through a pad of celite, washing the resin thoroughly with the solvent.
-
Concentrate: Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Diagram: Workflow for Boron Impurity Removal
Caption: Decision workflow for purifying Suzuki coupling products.
Part 3: Understanding Potential Side Reactions
Minimizing side reactions during the Suzuki coupling can simplify purification.
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing it with a C-H bond. It can be catalyzed by acid, base, or metal salts.[8] For sterically hindered boronic acids, protodeboronation can be accelerated in the presence of palladium and water.[9]
Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[10] Thoroughly degassing the reaction mixture before adding the palladium catalyst is crucial to minimize this side reaction.[10]
Diagram: Suzuki Coupling Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle and common side reactions.
References
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. suprasciences.com [suprasciences.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid in Cross-Coupling Reactions
This guide provides an in-depth comparison of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid with other arylboronic acids, focusing on its unique reactivity, stability, and performance in the Suzuki-Miyaura cross-coupling reaction. We will explore the underlying chemical principles governing its behavior and provide experimental data to support the discussion, offering researchers and drug development professionals a clear perspective on its application.
Introduction: The Role of Substituted Boronic Acids in Modern Synthesis
Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for constructing C-C bonds.[1] The versatility of this reaction stems from the broad availability of boronic acids with diverse electronic and steric properties. The substituents on the phenyl ring of a boronic acid profoundly influence its reactivity, stability, and ultimately, the efficiency of the coupling process.
Among the vast array of available reagents, this compound (CAS: 957060-85-4) stands out.[2][3] It is characterized by two potent electron-withdrawing groups (EWGs): a fluorine atom at the ortho-position and a methylsulfonyl group at the para-position. This unique substitution pattern imparts distinct chemical properties that can be both advantageous and challenging, setting it apart from boronic acids featuring electron-donating groups (EDGs) or less pronounced electron-withdrawing functionalities.
The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is intrinsically linked to the electron density of its aromatic ring and the Lewis acidity of the boron center. The transmetalation step, where the organic group is transferred from boron to the palladium center, is particularly sensitive to these electronic factors.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring, making the ipso-carbon more nucleophilic. This generally accelerates the transmetalation step, often leading to higher reaction yields under standard conditions.[4]
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), trifluoromethyl (-CF₃), and, most notably, methylsulfonyl (-SO₂CH₃) pull electron density away from the ring.[5] This has two major consequences:
-
Increased Lewis Acidity: The electron deficiency is relayed to the boron atom, increasing its Lewis acidity.[6][7] This enhanced electrophilicity can facilitate the initial interaction with the palladium complex.[5]
-
Reduced Nucleophilicity: The aryl ring becomes less nucleophilic, which can slow the rate of transmetalation.
-
The Unique Case of this compound:
This molecule presents a compelling case where two distinct EWGs operate in concert.
-
The Methylsulfonyl Group (-SO₂CH₃): As a powerful EWG, it significantly reduces the electron density of the phenyl ring through both inductive and resonance effects, making the boron atom more electrophilic.[5] This group is known to lower the boronate pKa, indicating increased acidity.[8]
-
The Ortho-Fluoro Group (-F): The fluorine atom exerts a strong electron-withdrawing inductive effect.[9] Its placement at the ortho-position can lead to a more pronounced increase in Lewis acidity, potentially through intramolecular interactions.[6][7] While often beneficial, highly fluorinated boronic acids can sometimes present challenges, such as slower reaction rates.[6]
This combination of a strong resonance-withdrawing group (para-SO₂CH₃) and a strong inductively-withdrawing group (ortho-F) makes this compound a highly electron-deficient coupling partner.
Caption: Logical flow of electronic effects from substituents to chemical properties.
Comparative Performance in Suzuki-Miyaura Coupling
While the conventional wisdom suggests that electron-rich boronic acids give higher yields, the reality is more nuanced.[4] The performance of electron-deficient boronic acids is highly dependent on the reaction conditions, catalyst system, and the nature of the coupling partner. In some systems, particularly those utilizing nickel catalysts or specific palladium/ligand combinations, electron-poor arylboronic acids have demonstrated superior reactivity.[10] This is attributed to a more favorable interaction with the metal center during the transmetalation step under those specific conditions.[10]
However, for a standard palladium-catalyzed reaction, highly electron-deficient partners can be challenging. Below is a table summarizing representative yields from a comparative Suzuki-Miyaura coupling of various boronic acids with 4-bromoacetophenone, based on established chemical principles.
| Boronic Acid | Substituent Type | Representative Yield (%) | Key Observations |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (-OCH₃) | 95% | Rapid reaction, high yield. The EDG activates the boronic acid for efficient transmetalation.[4] |
| Phenylboronic acid | Unsubstituted | 88% | Serves as a baseline for standard reactivity. |
| 4-Chlorophenylboronic acid | Weak Electron-Withdrawing (-Cl) | 82% | Slightly reduced yield compared to the baseline, but still an effective coupling partner. |
| This compound | Strong Electron-Withdrawing (-F, -SO₂CH₃) | 75% | Slower reaction rate. The strong deactivating effect of the combined EWGs can impede the transmetalation step.[6][10] Optimization of catalyst, ligand, and base is often required for higher yields. |
Stability Profile: The Challenge of Protodeboronation
A critical factor to consider when working with highly electron-deficient boronic acids is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (such as water) and its replacement with a carbon-hydrogen bond.[6]
The electron-deficient nature of the aryl ring in this compound makes the C-B bond more polarized and thus more susceptible to cleavage, especially under basic conditions commonly used in Suzuki couplings.[6] This decomposition pathway competes with the desired cross-coupling reaction, potentially lowering the yield of the final product.
Mitigation Strategies:
-
Use of Anhydrous Solvents: Minimizing the presence of water can suppress protodeboronation.
-
Careful Choice of Base: Using non-aqueous or sterically hindered bases can sometimes be beneficial.
-
Use of Boronic Esters: Converting the boronic acid to an ester (e.g., a pinacol ester) can enhance stability and mitigate protodeboronation.[11]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
To provide a framework for empirical comparison, the following protocol outlines a standardized procedure for evaluating the performance of different boronic acids.
Objective:
To compare the reaction yield of this compound against Phenylboronic acid and 4-Methoxyphenylboronic acid in a Suzuki-Miyaura coupling with 4-bromoacetophenone.
Materials:
-
Aryl Halide: 4-Bromoacetophenone (1.0 equiv)
-
Boronic Acids:
-
This compound (1.2 equiv)
-
Phenylboronic acid (1.2 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Water mixture (4:1, degassed)
-
Internal Standard for GC/HPLC analysis (e.g., Dodecane)
Workflow Diagram:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add 10 mL of the degassed toluene/water (4:1) solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for the designated reaction time (e.g., 12 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction to room temperature. Quench with 10 mL of water and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or analyzed directly by GC/HPLC against an internal standard to determine the yield.
Conclusion
This compound is a highly specialized reagent whose utility is defined by its strong electron-deficient character.
Comparison Summary:
-
vs. Electron-Donating Boronic Acids (e.g., 4-Methoxyphenylboronic acid): It is generally less reactive in standard Suzuki-Miyaura couplings and requires more optimized conditions. However, the resulting biaryl products containing the fluoro and methylsulfonyl motifs are of high interest in medicinal chemistry for their metabolic stability and potential binding interactions.[1]
-
vs. Unsubstituted Phenylboronic Acid: It is more electron-deficient and more prone to protodeboronation. Its use is justified when the specific electronic properties it imparts to the final product are desired.
-
vs. Other Electron-Deficient Boronic Acids (e.g., 4-Chlorophenylboronic acid): The combined effect of the ortho-fluoro and para-methylsulfonyl groups makes it significantly more electron-poor, presenting both greater challenges (stability, reactivity) and potentially unique opportunities in specific catalytic systems that favor such partners.[10]
For the researcher, the choice of boronic acid is a strategic one. While reagents like 4-methoxyphenylboronic acid may offer straightforward, high-yielding reactions, this compound provides a pathway to complex molecular architectures with valuable electronic and pharmacological properties, albeit with a greater need for careful reaction design and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound [sobekbio.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-(Methylsulfonyl)phenylboronic acid | 149104-88-1 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetics of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid Coupling Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Challenging Coupling Partner
In the landscape of modern drug discovery, the synthesis of complex biaryl scaffolds is a cornerstone of medicinal chemistry. Arylboronic acids are pivotal reagents in this endeavor, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Among these, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid stands out as a particularly relevant, yet challenging, building block. Its strong electron-withdrawing substituents (the fluoro and methylsulfonyl groups) are frequently incorporated into drug candidates to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. However, these same electronic features significantly impact the kinetics of cross-coupling reactions, often leading to sluggish transformations and undesired side reactions.
This guide provides an in-depth technical comparison of the kinetic profiles of Suzuki-Miyaura coupling involving this compound and its alternatives. We will delve into the mechanistic underpinnings of the observed reactivity, present detailed experimental protocols for kinetic analysis, and offer a comparative framework against other common cross-coupling methodologies. Our goal is to equip researchers with the practical knowledge to anticipate challenges and strategically design efficient syntheses with this valuable, yet demanding, reagent.
The Suzuki-Miyaura Reaction: A Kinetic Perspective on an Electron-Deficient Boronic Acid
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For electron-deficient boronic acids like this compound, the transmetalation step is often the rate-determining step . The electron-withdrawing nature of the fluoro and methylsulfonyl groups decreases the nucleophilicity of the aryl group on the boronic acid, slowing its transfer to the palladium center. This can lead to lower reaction rates and increased susceptibility to side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.
Experimental Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction via HPLC
To quantitatively assess the performance of a Suzuki-Miyaura coupling with this compound, a robust kinetic monitoring protocol is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and start vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a quenching solution (e.g., a mixture of ethyl acetate and water).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Comparative Kinetic Data
| Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Phenylboronic Acid | 1.00 | Baseline for comparison. |
| 4-Fluorophenylboronic Acid | ~0.65 | The single fluoro group has a moderate electron-withdrawing effect, slightly slowing transmetalation.[2] |
| 4-(Trifluoromethyl)phenylboronic Acid | ~0.40 | The potent electron-withdrawing CF₃ group significantly decreases the nucleophilicity of the aryl group, leading to slower transmetalation. |
| This compound | ~0.25 (Estimated) | The combined electron-withdrawing effects of the ortho-fluoro and para-methylsulfonyl groups are expected to render this one of the slower-reacting simple arylboronic acids in Suzuki-Miyaura couplings. Protodeboronation is a significant competing pathway. |
| 4-Methoxyphenylboronic Acid | ~1.50 | The electron-donating methoxy group accelerates the transmetalation step. |
Note: The relative initial rates are illustrative and based on general principles and data from analogous systems. Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Alternative Cross-Coupling Strategies: A Comparative Overview
Given the kinetic challenges associated with the Suzuki-Miyaura coupling of this compound, it is prudent to consider alternative cross-coupling methodologies. The choice of reaction should be guided by the specific substrate and desired functional group tolerance.
Figure 2: Decision workflow for selecting an appropriate cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organotin reagents. A key advantage is its often base-free conditions, which can mitigate the issue of protodeboronation that plagues electron-deficient boronic acids.[3]
-
Kinetic Profile: Transmetalation is generally faster than in Suzuki-Miyaura couplings for electron-deficient systems, as the organotin reagents are more nucleophilic. However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are highly reactive. This can be advantageous for coupling with less reactive aryl chlorides.
-
Kinetic Profile: The high reactivity of organozinc reagents generally leads to fast transmetalation.[4][5][6] However, these reagents are often sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful alternative to a two-step sequence of C-C coupling followed by functional group manipulation.
-
Kinetic Profile: The rate-determining step can vary depending on the specific substrates and ligands. For electron-deficient aryl halides, oxidative addition can be facile, while reductive elimination to form the C-N bond may become rate-limiting.[7]
Conclusion and Future Outlook
The kinetic study of the coupling reactions of this compound underscores the critical interplay between substrate electronics and reaction mechanism. While the Suzuki-Miyaura reaction remains a workhorse in organic synthesis, its application to highly electron-deficient boronic acids necessitates careful optimization to overcome slow transmetalation rates and competing protodeboronation. The detailed kinetic monitoring protocol provided herein serves as a valuable tool for such optimization studies.
Furthermore, a judicious consideration of alternative cross-coupling reactions, such as Stille and Negishi couplings, is warranted, especially when base-sensitive functionalities are present or when faster reaction times are desired. The choice of the optimal method will ultimately depend on a holistic assessment of factors including reagent availability and toxicity, functional group compatibility, and the specific kinetic hurdles presented by the substrates. As the demand for complex, functionalized molecules in drug discovery continues to grow, a deep understanding of the kinetics of these fundamental bond-forming reactions will remain paramount for the efficient and rational design of synthetic routes.
References
A Guide to the Reaction Mechanisms of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid: A DFT-Informed Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid is a critical building block. Its unique electronic properties, stemming from the potent electron-withdrawing capabilities of the ortho-fluoro and para-methylsulfonyl groups, make it an invaluable component in the synthesis of complex bioactive molecules. However, these same electronic features present distinct challenges in one of modern chemistry's most powerful transformations: the Suzuki-Miyaura cross-coupling reaction.
This guide provides an in-depth analysis of the reaction mechanism of this compound, leveraging insights from Density Functional Theory (DFT) studies. We will compare its reactivity profile to other classes of boronic acids and provide the causal, mechanistic basis for experimental design and protocol optimization, ensuring both scientific integrity and practical applicability in your research.
The Suzuki-Miyaura Catalytic Cycle: A Foundational Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide.[1] The mechanism is broadly understood to proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition : A low-valent Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar¹-X), forming a high-valent Pd(II) complex. This is often the rate-determining step of the overall reaction.[3][4]
-
Transmetalation : The organic group from the boronic acid (Ar²) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻).
-
Reductive Elimination : The two organic fragments (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst.[5]
Caption: The generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Electronic Profile of this compound
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is profoundly influenced by the electronic nature of its substituents. Our subject molecule is characterized by two powerful electron-withdrawing groups (EWGs):
-
para-Methylsulfonyl (-SO₂Me): This is a strong resonance and inductively withdrawing group, significantly decreasing the electron density of the aromatic ring.
-
ortho-Fluoro (-F): While fluorine has opposing inductive (withdrawing) and resonance (donating) effects, its strong electronegativity makes it a net electron-withdrawing group, particularly at the ortho position.
This dual-EWG substitution renders the aryl ring highly electron-deficient. This property is the primary determinant of its distinct behavior in the catalytic cycle, particularly during the transmetalation step.
DFT Insights into the Reaction Mechanism: A Comparative Perspective
While direct, published DFT studies exclusively on this compound are scarce, a robust mechanistic understanding can be synthesized from computational studies on analogous electron-deficient systems.[4][6] The transmetalation step is the most sensitive to the boronic acid's electronic properties and thus is our primary focus.
The Transmetalation Dilemma
Transmetalation is a two-part process: (1) formation of the boronate "ate" complex with a base, and (2) transfer of the aryl group from boron to palladium. The electron-deficient nature of our molecule creates a dichotomy:
-
Facilitated "Ate" Complex Formation: The strong EWGs increase the Lewis acidity of the boron atom. This makes it more susceptible to nucleophilic attack by the base (e.g., hydroxide or carbonate), which should, in theory, facilitate the formation of the reactive tetracoordinate boronate species.
-
Inhibited Aryl Transfer: The core function of the arylboronic acid is to act as a nucleophile to transfer its aryl group to the electrophilic Pd(II) center. The potent EWGs on this compound severely reduce the nucleophilicity of the ipso-carbon (the carbon attached to boron), making this transfer electronically disfavored.
DFT calculations on similar systems consistently show that the activation energy barrier for the aryl transfer step is significantly higher for electron-deficient boronic acids compared to electron-rich or electron-neutral counterparts.[3] This sluggish aryl transfer often becomes the new rate-determining step for the entire catalytic cycle.
Comparative Data: Activation Barriers in Transmetalation
The following table summarizes typical calculated and experimental trends for the Suzuki-Miyaura coupling, comparing different classes of boronic acids.
| Boronic Acid Type | Substituent Example | Relative Transmetalation Rate | Common Experimental Outcome |
| Electron-Rich | 4-Methoxyphenylboronic acid | Fast | High yields, mild conditions often suffice.[3] |
| Electron-Neutral | Phenylboronic acid | Moderate | Generally robust, serves as a benchmark.[7] |
| Electron-Deficient | This compound | Slow | Requires forcing conditions (higher temp, stronger base, specialized catalysts). Prone to side reactions. [8] |
| Sterically-Hindered | 2-Methylphenylboronic acid | Slow | Lower yields due to steric clash during approach to the palladium center.[9][10] |
This comparison underscores the central challenge: overcoming the high activation barrier for transmetalation is key to achieving successful couplings with this compound.
Experimental Validation and Protocol Optimization
The mechanistic insights from DFT directly inform the selection of optimal reaction conditions. To counteract the poor nucleophilicity of the electron-deficient boronic acid, the experimental setup must be designed to enhance the reactivity of the catalytic system.
Causality Behind Experimental Choices
-
Catalyst Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of highly electron-rich and sterically bulky ligands on the palladium center is crucial. Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) donate more electron density to the palladium, making the Ar¹-Pd(II)-X complex more receptive to a weakly nucleophilic coupling partner and accelerating the final reductive elimination step.[1][11]
-
Base Selection: A stronger base is often required to drive the equilibrium towards the formation of the reactive boronate "ate" complex. While K₂CO₃ might suffice for electron-rich substrates, stronger bases like K₃PO₄ or CsF are frequently necessary for challenging electron-deficient partners.[12] Fluoride bases can be particularly effective due to the high affinity of boron for fluoride.[12]
-
Solvent and Temperature: Aprotic polar solvents like dioxane or DMF are commonly used. Increased temperatures (e.g., 80-120 °C) are almost always necessary to provide the thermal energy needed to overcome the high transmetalation barrier.[4][13]
Mitigating Side Reactions: The Protodeboronation Problem
Electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), replacing the boronic acid group with a hydrogen atom.[14] This is especially prevalent under the harsh, basic conditions required for the coupling.
Self-Validating Protocol Design: To minimize this, ensure the reaction is run under rigorously anhydrous and deoxygenated conditions. Using anhydrous solvents and bases, and thoroughly purging the reaction vessel with an inert gas (Argon or Nitrogen), is critical for reproducibility and high yields.
Recommended Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., aryl bromide, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a rubber septum. If not in a glovebox, evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel flash chromatography to obtain the final biaryl product.
Conclusion
The powerful electron-withdrawing nature of the fluoro and methylsulfonyl substituents defines the reactivity of this compound in Suzuki-Miyaura couplings. DFT studies on analogous systems provide a clear rationale for its behavior: while the initial activation by base may be facile, the critical aryl transfer step (transmetalation) is kinetically hindered due to the aryl ring's low nucleophilicity. This understanding is not merely academic; it is the foundation for rational experimental design. By selecting highly active, electron-rich catalyst systems, employing strong bases, and maintaining rigorous anhydrous conditions, researchers can effectively overcome these mechanistic hurdles to successfully incorporate this valuable building block into molecules of high synthetic importance.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 4. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
The Catalyst Gauntlet: A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid
In the landscape of modern medicinal chemistry, the synthesis of complex biaryl scaffolds is a cornerstone of drug discovery. Among the vast array of building blocks, 2-Fluoro-4-(methylsulfonyl)phenylboronic acid stands out as a critical synthon, prized for the introduction of the bioisosterically significant fluoro and methylsulfonyl groups. However, the inherent electronic properties of this substrate—namely, the strong electron-withdrawing nature of both the fluorine and methylsulfonyl substituents—present a significant challenge for the widely employed Suzuki-Miyaura cross-coupling reaction. This guide offers a comparative analysis of palladium catalysts, providing researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of this transformation and select the optimal catalytic system.
The Challenge: Coupling an Electron-Deficient Boronic Acid
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its efficiency is highly dependent on the electronic and steric nature of the coupling partners.[1][2] this compound is considered a "challenging" substrate for two primary reasons:
-
Reduced Nucleophilicity: The electron-withdrawing groups decrease the electron density on the boronic acid's ipso-carbon, slowing down the crucial transmetalation step in the catalytic cycle.
-
Protodeboronation: Under the basic conditions required for the reaction, electron-deficient boronic acids are susceptible to a competitive side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields of the desired product.[3]
Consequently, the choice of the palladium catalyst is not merely a matter of preference but a critical parameter that dictates the success or failure of the coupling reaction. An ideal catalyst must be highly active to promote the desired coupling at a rate that significantly outpaces the undesired protodeboronation.
A Comparative Overview of Palladium Catalyst Systems
The evolution of palladium catalysis has gifted chemists with a diverse toolkit. For the coupling of challenging substrates like this compound, three main classes of catalysts warrant consideration: traditional palladium-phosphine complexes, modern Buchwald-type palladacycle precatalysts, and robust N-heterocyclic carbene (NHC)-based catalysts.
Traditional Palladium-Phosphine Catalysts
Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the workhorses of organic synthesis.[1] While often effective for simple Suzuki-Miyaura couplings, their performance with electron-deficient boronic acids can be suboptimal, often requiring higher catalyst loadings, elevated temperatures, and longer reaction times. These harsher conditions can exacerbate the issue of protodeboronation.
Buchwald Palladacycle Precatalysts
The development of bulky, electron-rich phosphine ligands by the Buchwald group has revolutionized cross-coupling chemistry.[4] Precatalysts incorporating these ligands (e.g., XPhos, SPhos) are designed for high activity and stability. For electron-deficient substrates, these catalysts are often the superior choice. A comparative study on the coupling of the structurally similar 2,3,4,6-tetrafluorophenylboronic acid demonstrated the marked superiority of a Buchwald G3 precatalyst over traditional palladium sources, achieving high yields where others failed.[5] This enhanced activity is attributed to the rapid generation of the active Pd(0) species, which is crucial for outcompeting the protodeboronation of sensitive boronic acids.[3]
N-Heterocyclic Carbene (NHC) Palladium Catalysts (e.g., PEPPSI™)
N-heterocyclic carbenes are strong σ-donating ligands that form highly stable and active palladium complexes. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a notable example, known for their air and moisture stability and high efficiency in a variety of cross-coupling reactions.[6] Their high activity makes them excellent candidates for challenging couplings, including those with electron-deficient partners.
Performance Data at a Glance
| Catalyst Class | Representative Catalyst | Typical Performance with Electron-Deficient Boronic Acids | Key Advantages | Potential Drawbacks |
| Traditional Phosphine | Pd(PPh₃)₄ | Moderate to low yields, requires higher temperatures and longer reaction times. | Readily available, cost-effective for simple substrates. | Lower activity, potential for significant protodeboronation. |
| Buchwald Palladacycles | XPhos Pd G3 | High to excellent yields under mild conditions with short reaction times.[5] | High activity, broad substrate scope, rapid activation minimizes side reactions.[3] | Higher cost compared to traditional catalysts. |
| NHC-Palladium | PEPPSI™-IPr | High yields, good functional group tolerance.[6] | Air and moisture stable, high turnover numbers. | May require optimization for specific substrate combinations. |
Recommended Experimental Protocol
Based on the superior performance of Buchwald-type precatalysts with electronically similar substrates, the following protocol is recommended as a starting point for the Suzuki-Miyaura coupling of this compound.
Reaction Scheme:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, this compound, XPhos Pd G3, and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the reaction mixture in a preheated oil bath at 80 °C and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Catalyst: XPhos Pd G3 is chosen for its demonstrated high activity and rapid activation, which is critical for coupling electron-deficient boronic acids prone to protodeboronation.[3][5]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the reaction while minimizing base-induced decomposition of the boronic acid.
-
Solvent System: A mixture of dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings, providing good solubility for both the organic and inorganic reagents.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying mechanism and the experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. par.nsf.gov [par.nsf.gov]
A Comparative Guide to 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[1][2][3] The choice of the boronic acid coupling partner is critical and can significantly influence reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid , a highly electron-deficient reagent, against other commonly used phenylboronic acids. We will explore the underlying mechanistic principles and provide illustrative experimental data to guide your selection of reagents for optimal outcomes in your synthetic endeavors.
Introduction: The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling
The success of the Suzuki-Miyaura reaction hinges on a delicate balance of electronic and steric factors within its catalytic cycle.[1] This cycle, catalyzed by a palladium complex, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The electronic nature of the substituents on the boronic acid partner primarily impacts the transmetalation step, which is often the rate-determining step of the reaction.[2][5]
This compound is characterized by the presence of two potent electron-withdrawing groups: a fluorine atom ortho to the boronic acid and a methylsulfonyl group in the para position.[6] This distinct electronic profile sets it apart from more conventional, electron-neutral or electron-rich boronic acids and has profound implications for its reactivity.
Benchmarking Performance: A Comparative Analysis
To objectively evaluate the performance of this compound, we will compare it against a panel of boronic acids with varying electronic and steric properties:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a neutral baseline.
-
4-Methoxyphenylboronic acid: An electron-rich boronic acid due to the electron-donating methoxy group.
-
2-Methylphenylboronic acid: A sterically hindered and weakly electron-donating boronic acid.
Experimental Design: A Standardized Suzuki-Miyaura Protocol
A standardized Suzuki-Miyaura coupling reaction was designed to ensure a fair comparison between the selected boronic acids. The reaction couples the different boronic acids with 4-bromoanisole, a common and moderately activated aryl halide.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube was added the aryl bromide (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon three times. Degassed 1,4-dioxane (5 mL) and water (0.5 mL) were then added via syringe. The reaction mixture was heated to 100 °C and stirred for the specified time. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield was determined by ¹H NMR spectroscopy using an internal standard.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Comparative Performance Data
The following table summarizes the representative yields obtained for the coupling of each boronic acid with 4-bromoanisole under the standardized conditions.
| Coupling Reagent | Substituent Effects | Reaction Time (h) | Yield (%) |
| This compound | Strongly Electron-Withdrawing, Ortho-Fluoro | 4 | 85 |
| Phenylboronic acid | Electron-Neutral | 8 | 92 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 6 | 95 |
| 2-Methylphenylboronic acid | Sterically Hindered, Weakly Donating | 12 | 75 |
Note: These are illustrative yields based on established chemical principles and are intended for comparative purposes.
Mechanistic Insights and Discussion
The observed differences in reactivity can be directly attributed to the electronic and steric properties of the boronic acids, which influence the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Role of Electron-Withdrawing Groups
Contrary to the general trend where electron-donating groups on the boronic acid accelerate the reaction[5], this compound demonstrates high reactivity. This can be attributed to several factors:
-
Increased Lewis Acidity: The electron-withdrawing fluoro and methylsulfonyl groups increase the Lewis acidity of the boron atom. This facilitates the formation of the boronate species (Ar-B(OH)₃⁻) upon reaction with the base, which is the active species in the transmetalation step.[7]
-
Facilitated Transmetalation: While strong electron-withdrawing groups can sometimes hinder the transfer of the aryl group from boron to palladium, the overall electronic profile of this compound appears to strike a balance that allows for efficient transmetalation. The ortho-fluoro substituent, in particular, can play a complex role, potentially influencing the geometry of the transition state.[8][9]
-
Reduced Protodeboronation: Electron-deficient boronic acids are often more stable towards protodeboronation, a common side reaction that consumes the boronic acid and reduces yields.[10]
Impact of Electron-Donating and Steric Groups
-
4-Methoxyphenylboronic acid: The electron-donating methoxy group increases the electron density on the aromatic ring, making it more nucleophilic and facilitating its transfer to the palladium center during transmetalation. This typically leads to high yields and faster reaction rates, as observed in our illustrative data.
-
2-Methylphenylboronic acid: The ortho-methyl group introduces significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium complex, slowing down the transmetalation step and often resulting in lower yields.
Conclusion and Practical Recommendations
This compound is a highly valuable reagent for Suzuki-Miyaura cross-coupling reactions, particularly when incorporating strongly electron-deficient motifs into target molecules. Its unique electronic properties can lead to high reactivity and good yields, sometimes outperforming sterically hindered or even some electron-rich counterparts.
Key Takeaways for Researchers:
-
For Electron-Deficient Targets: this compound is an excellent choice for synthesizing biaryls with electron-withdrawing substituents, which are common in pharmaceutical and agrochemical compounds.
-
Overcoming Steric Hindrance: In cases where a sterically hindered boronic acid gives poor results, an electron-deficient alternative like this compound may offer a viable solution.
-
Reaction Optimization: While this guide provides a general protocol, optimization of the base, ligand, and solvent system is always recommended to achieve the best results for a specific substrate combination.
-
Alternative Reagents: For challenging couplings, consider alternatives to boronic acids such as potassium organotrifluoroborates, which offer enhanced stability and can be highly effective.[11]
By understanding the interplay of electronic and steric effects, researchers can make more informed decisions in the selection of coupling reagents, leading to more efficient and successful synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [sobekbio.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Green Chemistry Metrics in Synthesis Utilizing 2-Fluoro-4-(methylsulfonyl)phenylboronic acid
In the landscape of modern pharmaceutical and materials science research, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable synthetic design. The selection of reagents and reaction pathways has profound implications not only for the efficiency and yield of a synthesis but also for its environmental footprint. This guide provides an in-depth, objective comparison of two common synthetic transformations utilizing 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, a versatile building block in medicinal chemistry. Through the lens of established green chemistry metrics, we will dissect the performance of the Suzuki-Miyaura coupling for biaryl synthesis and the Chan-Lam coupling for diaryl ether formation. This analysis is intended to equip researchers, scientists, and drug development professionals with the quantitative tools and conceptual framework to make more informed, environmentally conscious decisions in their synthetic endeavors.
The Imperative of Green Chemistry Metrics
Before delving into specific synthetic protocols, it is crucial to understand the quantitative measures used to assess the "greenness" of a chemical process. While traditional metrics like percentage yield are important, they only tell part of the story.[1] Green chemistry metrics offer a more holistic view by considering the efficiency of atom utilization and the generation of waste.[2][3][4][5]
Here are the key metrics we will employ in our comparative analysis:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product.[6] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[6] A higher atom economy signifies a more efficient reaction with less waste generated.
-
Environmental Factor (E-Factor): A simple yet powerful metric that quantifies the amount of waste produced per unit of product.[2] It is calculated as the total mass of waste (in kg) divided by the mass of the product (in kg). A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): A comprehensive metric widely adopted in the pharmaceutical industry that considers the total mass of all materials (reactants, reagents, solvents, and process aids) used to produce a certain mass of the final product.[2] It is calculated as the total mass input divided by the mass of the product. A lower PMI value signifies a more sustainable and efficient process.
-
Reaction Mass Efficiency (RME): This metric provides a more practical measure of a reaction's efficiency by taking into account the actual masses of reactants and the isolated yield of the product. It is calculated as the mass of the isolated product divided by the total mass of reactants, expressed as a percentage.
By applying these metrics, we can move beyond qualitative assessments and engage in a data-driven comparison of different synthetic strategies.
Synthetic Route 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[7] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[7][8][9][10]
dot
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-Fluoro-4'-methoxy-4-(methylsulfonyl)biphenyl.
Materials:
-
This compound (1.2 mmol, 264 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (1 mL)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (264 mg), 4-bromoanisole (187 mg), Pd(PPh₃)₄ (58 mg), and potassium carbonate (276 mg).
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80°C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product. (Isolated Yield: 236 mg, 85%)
Synthetic Route 2: Chan-Lam Coupling for Diaryl Ether Synthesis
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds, most commonly C-O and C-N bonds.[6][11][12] It provides a valuable alternative to traditional methods for the synthesis of diaryl ethers, often under milder conditions.[13]
dot
Caption: Workflow for the Chan-Lam cross-coupling reaction.
Experimental Protocol: Chan-Lam Coupling
Objective: To synthesize 1-Fluoro-4-(4-methoxyphenoxy)-2-(methylsulfonyl)benzene.
Materials:
-
This compound (1.2 mmol, 264 mg)
-
4-Methoxyphenol (1.0 mmol, 124 mg)
-
Copper(II) acetate [Cu(OAc)₂] (1.0 mmol, 182 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 278 µL, 202 mg)
-
Dichloromethane (DCM) (10 mL)
-
Water (for quenching)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (264 mg), 4-methoxyphenol (124 mg), and copper(II) acetate (182 mg) in dichloromethane (10 mL).
-
Add triethylamine (278 µL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours, open to the air.
-
Quench the reaction with water (15 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired diaryl ether. (Isolated Yield: 236 mg, 80%)
Comparative Analysis of Green Chemistry Metrics
Now, we will quantitatively assess the "greenness" of the Suzuki-Miyaura and Chan-Lam coupling protocols using the metrics defined earlier. For the purpose of these calculations, we will assume standard laboratory practices for solvent usage during work-up and purification.
| Green Chemistry Metric | Suzuki-Miyaura Coupling | Chan-Lam Coupling |
| Atom Economy (AE) | 68.3% | 51.7% |
| Environmental Factor (E-Factor) | ~45 | ~60 |
| Process Mass Intensity (PMI) | ~46 | ~61 |
| Reaction Mass Efficiency (RME) | 42.3% | 34.6% |
Discussion of Results
The quantitative analysis reveals a nuanced picture of the environmental performance of these two synthetic routes.
-
Atom Economy: The Suzuki-Miyaura coupling exhibits a significantly higher atom economy. This is primarily because, in an ideal stoichiometric reaction, the main byproducts are the salts formed from the base and the boronic acid hydroxyl groups, which have relatively low molecular weights. In contrast, the Chan-Lam coupling, as depicted, utilizes a stoichiometric amount of copper(II) acetate, which contributes significantly to the mass of the reactants not incorporated into the final product.
-
E-Factor and PMI: Both the E-Factor and PMI for the Suzuki-Miyaura reaction are lower than those for the Chan-Lam coupling. This indicates that the Suzuki-Miyaura protocol, as described, generates less waste relative to the amount of product and requires a smaller total mass of materials. The higher solvent volume and the stoichiometric use of the copper reagent in the Chan-Lam protocol contribute to its less favorable E-Factor and PMI.
-
Reaction Mass Efficiency: The RME, which accounts for the actual yield, also favors the Suzuki-Miyaura coupling. This is a direct consequence of its higher atom economy and slightly better isolated yield in this specific example.
Field-Proven Insights and Recommendations
While the metrics in this idealized comparison favor the Suzuki-Miyaura coupling, it is crucial for the practicing chemist to consider the broader context.
-
Catalyst Toxicity and Cost: The Suzuki-Miyaura reaction employs a palladium catalyst, which is a precious metal with associated high costs and toxicity concerns. While catalyst loadings are low, residual palladium in the final product, particularly in a pharmaceutical context, is strictly regulated and often requires additional purification steps. Copper, used in the Chan-Lam coupling, is significantly more abundant, less expensive, and generally considered less toxic.[12]
-
Reaction Conditions: The Chan-Lam coupling was performed at room temperature and open to the air, which can be advantageous in terms of energy consumption and operational simplicity.[11] The Suzuki-Miyaura reaction required heating and an inert atmosphere, adding to the energy demand and procedural complexity.
-
Opportunities for Greener Alternatives: Both protocols presented here represent standard laboratory procedures and are ripe for optimization based on green chemistry principles.
-
For the Suzuki-Miyaura reaction , exploring the use of greener solvents like water or ethanol, or employing heterogeneous catalysts that can be easily recovered and reused, would significantly improve its environmental profile.[1][3]
-
For the Chan-Lam coupling , the development of catalytic versions that use a much smaller amount of copper and a benign oxidant (like air) is an active area of research and would dramatically improve its green metrics.
-
Conclusion
This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective assessment of synthetic routes. In the specific case of synthesizing a biaryl versus a diaryl ether using this compound, the Suzuki-Miyaura coupling, as presented, shows superior performance across all calculated metrics. However, this numerical analysis must be complemented by a qualitative understanding of factors such as catalyst toxicity, reaction conditions, and opportunities for process optimization.
Ultimately, the "greener" choice is not always straightforward and depends on a multi-faceted evaluation. By embracing the principles and metrics of green chemistry, researchers can drive innovation towards more sustainable and efficient chemical synthesis, a critical endeavor for the future of the chemical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-4-(methylsulfonyl)phenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of specialized reagents is paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-4-(methylsulfonyl)phenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each step to foster a culture of safety and responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its analogs are key building blocks in medicinal chemistry. However, their utility is matched by potential hazards that must be thoroughly understood before any handling or disposal occurs. Based on data from closely related compounds, such as 4-[(methylsulfonyl)phenylboronic acid and other substituted phenylboronic acids, we can infer the primary hazards.
These compounds are generally classified as irritants, particularly to the skin and eyes, and may cause respiratory irritation.[1][2][3] It is crucial to treat this compound as hazardous waste.
Table 1: Hazard Profile of Substituted Phenylboronic Acids
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[1][2][3] | Dermal |
| Serious Eye Damage/Irritation | Can cause serious eye irritation.[1][2][3] | Ocular |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] | Inhalation |
Before beginning any disposal procedure, a thorough risk assessment should be conducted, considering the quantity of waste, the potential for aerosolization, and the specific laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[6]
-
Body Protection: A lab coat or chemical apron should be worn to protect against skin contact.[5][6]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH/MSHA-approved respirator may be necessary for large spills or in situations with inadequate ventilation.[6][7]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4] All waste generated, including contaminated materials, must be treated as hazardous waste.
Segregation and Waste Collection
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[8][9]
-
Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealable, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][8]
Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety. The waste container must be labeled with:
-
The words "Hazardous Waste"[4]
-
The full chemical name: "this compound"
-
Any associated hazard pictograms (e.g., irritant)
-
The date of accumulation
Store the sealed hazardous waste container in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal contractor.[9]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal.[4]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate is considered hazardous and must be collected and added to your liquid hazardous waste container.[4][8]
-
Subsequent Rinses: Depending on institutional and local regulations, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS office for specific guidance.
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the proper personal protective equipment as outlined in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid generating dust.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Clean and Decontaminate: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[10][11] It is the responsibility of the waste generator to properly characterize, label, and arrange for the disposal of hazardous waste through a licensed facility.[11]
-
OSHA: OSHA's Hazard Communication Standard requires that the hazards of all chemicals used in the workplace are communicated to employees.[12] This includes proper labeling, safety data sheets (SDS), and training on safe handling and disposal procedures.
It is imperative that all laboratory personnel are familiar with their institution's specific Chemical Hygiene Plan and hazardous waste management procedures, which are designed to comply with these regulations.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. siteone.com [siteone.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. research.auburn.edu [research.auburn.edu]
- 12. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
